Product packaging for JNJ-55511118(Cat. No.:)

JNJ-55511118

Cat. No.: B608237
M. Wt: 328.67 g/mol
InChI Key: COBXSLRIXGQVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

JNJ-55511118 is a negative modulator of AMPA receptors containing transmembrane AMPA receptor regulatory protein γ8 (TARP-γ8). It inhibits glutamate-induced calcium flux in HEK293F cells co-transfected with TARP-γ8 and either GluA1o, GluA1i, GluA2i, GluA3o, or GluA4o (IC50s = 11.22, 12.3, 7.41, 38.02, and 15.85 nM, respectively). This compound is selective for GluA1o receptors containing TARP-γ8 over GluA1o receptors containing TARP-γ2, -γ3, -γ4, or -γ7 (IC50s = >10 μM for all). It reduces peak glutamate-induced currents in acutely dissociated murine hippocampal neurons to 60.7% of control cells when used at a concentration of 1 μM. This compound (1 μM) reduces field excitatory postsynaptic potentials (fEPSPs) in the hippocampal CA1 region from wild-type, but not TARP-γ8 knockout, mice. It also inhibits corneal kindling-induced seizures in mice (ED50 = 3.7 mg/kg).>This compound is a high affinity and selective negative modulator of AMPA receptors containing TARP-γ8 (Ki = 26 nM). This compound had excellent pharmacokinetic properties and achieved high receptor occupancy following oral administration. This compound showed strong, dose-dependent inhibition of neurotransmission within the hippocampus, and a strong anticonvulsant effect.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8ClF3N2O2 B608237 JNJ-55511118

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-chloro-6-(trifluoromethoxy)phenyl]-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O2/c15-8-2-1-3-11(22-14(16,17)18)12(8)7-4-5-9-10(6-7)20-13(21)19-9/h1-6H,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBXSLRIXGQVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)NC(=O)N3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JNJ-55511118: A Deep Dive into its Mechanism of Action on TARP γ-8 Containing AMPA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JNJ-55511118, a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8). This document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.

Core Mechanism of Action

This compound exerts its inhibitory effects on AMPA receptors (AMPARs) through a novel mechanism that depends on the presence of the TARP γ-8 auxiliary subunit.[1][2] Unlike competitive antagonists that block the glutamate binding site, this compound is a negative allosteric modulator that selectively targets AMPARs associated with TARP γ-8.[3][4] Its primary mechanism involves the partial disruption of the interaction between TARP γ-8 and the pore-forming GluA subunits of the AMPA receptor channel.[1][2][3]

This disruption leads to several key functional consequences. Electrophysiological studies have demonstrated that this compound decreases the single-channel conductance of γ-8-containing AMPARs, thereby reducing the flow of ions through the channel pore upon glutamate binding.[5][6] Additionally, the compound accelerates the kinetics of both deactivation and desensitization of the receptor, further limiting its activity.[7]

The binding site for this compound has been identified at the interface between the third and fourth transmembrane domains (TM3 and TM4) of TARP γ-8 and the first transmembrane domain (M1) of an adjacent GluA subunit.[7] The high selectivity for TARP γ-8 is conferred by two specific amino acid residues within its transmembrane domains.[7] Interestingly, this compound is effective when applied intracellularly, which suggests that it can access its binding site from within the cell membrane.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with TARP γ-8 containing AMPA receptors.

ParameterValueSpeciesAssay TypeReference
Binding Affinity (Ki) 26 nMRatRadioligand Binding Assay[4]
Selectivity >1000-fold--[7]
Receptor Occupancy >80%RodentIn vivo (10 mg/kg, p.o.)[3]

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

Patch-Clamp Electrophysiology

Objective: To characterize the functional effects of this compound on the gating and conductance of TARP γ-8 containing AMPA receptors.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK) cells were transiently transfected with cDNAs encoding for GluA2(Q) AMPA receptor subunits and TARP γ-8.[5]

  • Recording Configuration: Whole-cell and outside-out patch-clamp recordings were performed.[5]

  • Solutions:

    • Internal Solution (pipette solution): Compositions were designed to isolate AMPAR currents and contained (in mM): 145 CsCl, 2.5 NaCl, 1 Cs-EGTA, 4 MgATP, and 10 HEPES, with the pH adjusted to 7.3 with CsOH. The solution was supplemented with 100 µM spermine.

    • External Solution: The composition of the external solution is not detailed in the provided search results.

  • Drug Application: this compound was applied to the cells via the perfusion system at various concentrations to determine its effect on glutamate-evoked currents.

  • Data Analysis: Changes in peak current amplitude, single-channel conductance, deactivation, and desensitization kinetics were measured and analyzed.

Calcium Flux Assay

Objective: To assess the inhibitory potency of this compound on TARP γ-8 containing AMPA receptors in a high-throughput format.

Methodology:

  • Cell Line: HEK293 cells were transiently transfected with AMPAR and TARP γ-8 expression constructs.[1]

  • Assay Principle: Changes in intracellular calcium concentration ([Ca2+]i) upon AMPAR activation were monitored using a calcium-sensitive fluorescent dye.

  • Procedure:

    • Cells were seeded in 96- or 384-well plates.

    • After 24-48 hours, cells were loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • A baseline fluorescence reading was taken.

    • This compound at various concentrations was pre-incubated with the cells.

    • Cells were then stimulated with glutamate, and the change in fluorescence, indicating calcium influx through AMPARs, was measured using a fluorescence plate reader (e.g., FLIPR Tetra).[1]

  • Data Analysis: The concentration-response curves for this compound's inhibition of the glutamate-induced calcium flux were generated to determine its IC50 value.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for TARP γ-8 containing AMPA receptors.

Methodology:

  • Radioligand: A tritiated analog of this compound, [3H]-JNJ-56022486, was used due to its lower non-specific binding.[1]

  • Tissue Preparation: Membranes were prepared from rat hippocampus, a brain region with high expression of TARP γ-8.[1]

  • Assay Procedure:

    • Hippocampal membranes were incubated with a fixed concentration of [3H]-JNJ-56022486.

    • Increasing concentrations of unlabeled this compound were added to compete for binding to the receptor.

    • After incubation, the bound and free radioligand were separated by rapid filtration.

    • The amount of bound radioactivity was quantified using liquid scintillation counting.

  • Data Analysis: Competition binding curves were generated, and the Ki value for this compound was calculated using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the signaling pathway of TARP γ-8 containing AMPA receptors and a generalized experimental workflow for their characterization.

G cluster_membrane Cell Membrane cluster_ampa AMPAR-TARP γ-8 Complex GluA GluA Subunit channel Ion Channel (Closed) Disruption Interaction Disrupted TARP TARP γ-8 TARP->GluA Modulates channel_open Ion Channel (Open) channel->channel_open Opens Ca_Na Ca²⁺ / Na⁺ Influx channel_open->Ca_Na Glutamate Glutamate Glutamate->GluA Binds JNJ This compound JNJ->TARP Binds & Inhibits JNJ->TARP

Caption: Signaling pathway of a TARP γ-8 containing AMPA receptor and its inhibition by this compound.

G cluster_electro Electrophysiology cluster_calcium Calcium Flux Assay cluster_binding Radioligand Binding start Start: Transfect HEK Cells with AMPAR & TARP γ-8 cDNA culture Cell Culture (24-48 hours) start->culture split Split Cells for Different Assays culture->split patch Patch-Clamp Recording split->patch Functional load Load Cells with Calcium Dye split->load High-Throughput membranes Prepare Membranes from Hippocampus perfusion Apply Glutamate +/- this compound patch->perfusion analyze_ephys Analyze: Conductance, Kinetics perfusion->analyze_ephys end End: Characterize Mechanism of Action analyze_ephys->end preincubate Pre-incubate with This compound load->preincubate stimulate Stimulate with Glutamate preincubate->stimulate read Measure Fluorescence stimulate->read analyze_ca Analyze: IC50 read->analyze_ca analyze_ca->end incubate Incubate with [3H]-Radioligand & this compound membranes->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count analyze_bind Analyze: Ki count->analyze_bind analyze_bind->end

Caption: Generalized experimental workflow for characterizing this compound's effects on TARP γ-8 AMPARs.

References

The Pharmacology of JNJ-55511118: A Selective Modulator of TARP-γ8 Containing AMPA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-55511118 is a novel, potent, and selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 auxiliary subunit.[1][2] This selectivity for TARP-γ8, which is highly expressed in the hippocampus, confers a region-specific modulatory effect on glutamatergic neurotransmission.[1][2][3] Preclinical studies have demonstrated its potential as an anticonvulsant and as a therapeutic agent for alcohol use disorder.[2][4][5] This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed methodologies of key experimental evaluations.

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to AMPA receptors associated with the TARP-γ8 subunit.[2] This interaction does not compete with the glutamate binding site but rather allosterically modulates the receptor's function. The primary mechanism of inhibition is a reduction in the single-channel conductance of the AMPA receptor, which diminishes the peak postsynaptic currents.[1][3][6] this compound has been shown to partially disrupt the interaction between the TARP-γ8 subunit and the pore-forming GluA subunit of the AMPA receptor.[2][7] This selective negative modulation of TARP-γ8-containing AMPA receptors allows for a targeted reduction of excitatory neurotransmission in brain regions with high γ-8 expression, such as the hippocampus, while minimizing off-target effects in other regions like the cerebellum.[2][8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Binding Affinity and Potency

ParameterValueSpecies/Cell LineAssay TypeReference
Ki 26 nMHumanRadioligand Binding Assay[9][10]
Selectivity >1000-fold for γ8-containing AMPARsNot SpecifiedNot Specified[8]

Table 2: In Vivo Pharmacokinetics and Receptor Occupancy

ParameterValueSpeciesRoute of AdministrationDoseReference
Receptor Occupancy >80% for up to 6 hoursMouse and RatOral10 mg/kg[4]
Brain Penetrance HighMouse and RatOralNot Specified[4]

Table 3: Preclinical Efficacy in Animal Models

ModelSpeciesEffectDoses TestedReference
Alcohol Self-Administration Male C57BL/6J MiceSignificant decrease in alcohol self-administration1 and 10 mg/kg (p.o.)[4][5]
Anticonvulsant Activity RodentStrong anticonvulsant effectNot Specified[2]

Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for TARP-γ8 containing AMPA receptors.

Experimental Workflow for Radioligand Binding Assay

prep Membrane Preparation (e.g., from HEK293 cells expressing human TARP-γ8 AMPA receptors) radioligand Radioligand Incubation (e.g., [3H]-JNJ-56022486) prep->radioligand competitor Addition of this compound (at varying concentrations) radioligand->competitor incubation Incubation to Reach Equilibrium competitor->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration scintillation Scintillation Counting to Quantify Bound Radioactivity filtration->scintillation analysis Data Analysis (IC50 determination and Cheng-Prusoff conversion to Ki) scintillation->analysis

Caption: Workflow for determining the binding affinity of this compound.

Methodology:

  • Membrane Preparation: Membranes are prepared from a cell line (e.g., HEK293) stably expressing human AMPA receptors with the TARP-γ8 subunit.

  • Incubation: The membranes are incubated with a specific radioligand that binds to the TARP-γ8-AMPA receptor complex (e.g., [3H]-JNJ-56022486) at a fixed concentration.

  • Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[10]

Patch-Clamp Electrophysiology

This protocol describes the whole-cell patch-clamp recording technique used to characterize the effects of this compound on the function of TARP-γ8 containing AMPA receptors.

Experimental Workflow for Patch-Clamp Electrophysiology

cell_prep Cell Culture and Transfection (e.g., HEK293 cells with GluA2 and TARP-γ8 cDNA) patching Establish Whole-Cell Patch-Clamp Configuration cell_prep->patching recording Record Baseline AMPA Receptor Currents (evoked by glutamate application) patching->recording drug_app Bath Application of This compound recording->drug_app post_drug_rec Record AMPA Receptor Currents in the Presence of this compound drug_app->post_drug_rec analysis Data Analysis (e.g., peak current amplitude, single-channel conductance) post_drug_rec->analysis

Caption: Workflow for patch-clamp electrophysiological recording.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with cDNAs encoding the desired AMPA receptor subunit (e.g., GluA2) and the TARP-γ8 subunit.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.

  • Solutions: The internal (pipette) solution typically contains CsCl to block potassium currents, while the external solution is a buffered saline solution.

  • Drug Application: this compound is applied to the cells via the external solution.

  • Data Acquisition: AMPA receptor-mediated currents are evoked by rapid application of glutamate. The peak current amplitude and single-channel conductance are measured before and after the application of this compound.[1][3]

Calcium Flux Assay

This assay is used to assess the functional inhibition of AMPA receptors by this compound in a high-throughput format.

Experimental Workflow for Calcium Flux Assay

cell_plating Plate Cells Expressing TARP-γ8 AMPA Receptors dye_loading Load Cells with a Calcium-Sensitive Dye (e.g., Fluo-4 AM) cell_plating->dye_loading compound_add Add this compound at Various Concentrations dye_loading->compound_add agonist_add Stimulate Cells with an AMPA Receptor Agonist (e.g., Glutamate) compound_add->agonist_add fluorescence_read Measure Changes in Intracellular Calcium via Fluorescence agonist_add->fluorescence_read analysis Data Analysis (Determine IC50 for inhibition of calcium influx) fluorescence_read->analysis

Caption: Workflow for a calcium flux assay.

Methodology:

  • Cell Plating: Cells expressing TARP-γ8 containing AMPA receptors are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: this compound is added to the wells at various concentrations.

  • Agonist Stimulation: An AMPA receptor agonist, such as glutamate, is added to stimulate the receptors and induce calcium influx.

  • Fluorescence Measurement: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The concentration of this compound that causes a 50% inhibition of the agonist-induced calcium influx (IC50) is calculated.

In Vivo Rodent Model of Alcohol Self-Administration

This protocol describes a preclinical model to evaluate the efficacy of this compound in reducing alcohol-seeking behavior.

Experimental Workflow for Alcohol Self-Administration Study

training Train Mice to Self-Administer Alcohol (e.g., in operant chambers) baseline Establish a Stable Baseline of Alcohol Intake training->baseline drug_admin Administer this compound (e.g., via oral gavage) baseline->drug_admin testing Measure Alcohol Self-Administration Post-Drug Administration drug_admin->testing analysis Compare Alcohol Intake Between Drug-Treated and Vehicle Control Groups testing->analysis cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Glutamate Glutamate AMPA_R TARP-γ8 AMPA Receptor Glutamate->AMPA_R binds Ion_Channel Ion Channel AMPA_R->Ion_Channel opens JNJ This compound JNJ->AMPA_R inhibits Na_Ca_Influx Na+/Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Postsynaptic Depolarization Na_Ca_Influx->Depolarization

References

JNJ-55511118: A Deep Dive into its Binding Affinity for TARP-γ8

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of JNJ-55511118, a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). This document collates quantitative data, details experimental methodologies, and visualizes key pathways and workflows to serve as a critical resource for professionals in neuroscience research and drug development.

Core Quantitative Data

This compound demonstrates a high-affinity interaction with TARP-γ8-containing AMPA receptors. The primary quantitative measure of this binding is its inhibitor constant (Ki), which has been determined through radioligand binding assays.

CompoundTargetBinding Affinity (Ki)Assay TypeReference
This compoundAMPA receptors containing TARP-γ826 nMRadioligand Binding Assay[1]

Mechanism of Action

This compound functions as a negative allosteric modulator (NAM) of TARP-γ8-containing AMPA receptors. Its mechanism does not involve direct competition with the glutamate binding site. Instead, it binds to a distinct site on the TARP-γ8 auxiliary subunit, which in turn disrupts the functional interaction between TARP-γ8 and the pore-forming GluA subunits of the AMPA receptor. This disruption leads to a reduction in the single-channel conductance of the AMPA receptor, thereby diminishing the receptor's response to glutamate.[2] This selective modulation of a specific subset of AMPA receptors, those associated with TARP-γ8, offers a targeted approach to modulating glutamatergic neurotransmission, with potential therapeutic applications in conditions such as epilepsy.[2][3]

Experimental Protocols

The characterization of this compound's binding affinity and mechanism of action has been achieved through a combination of key experimental techniques. Below are detailed methodologies based on published literature.

Radioligand Binding Assay

While the specific radioligand used in the initial determination of this compound's Ki is not detailed in the provided search results, a general protocol for a competitive radioligand binding assay to determine the Ki of a test compound for an AMPA receptor would be as follows:

  • Receptor Preparation:

    • HEK293 cells are transiently co-transfected with cDNAs encoding an AMPA receptor subunit (e.g., GluA2) and TARP-γ8.

    • After a suitable expression period (typically 24-48 hours), cell membranes are harvested. This involves cell lysis in a hypotonic buffer followed by centrifugation to pellet the membranes. The membrane pellet is then washed and resuspended in a binding buffer.

  • Binding Reaction:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand that binds to the AMPA receptor or an associated site, and varying concentrations of the unlabeled test compound (this compound).

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.

    • The reaction is incubated at a specific temperature for a set duration to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Detection and Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The data is then analyzed using non-linear regression to fit a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is employed to measure the functional effects of this compound on the ion channel properties of TARP-γ8-containing AMPA receptors.

  • Cell Culture and Transfection:

    • HEK293T/17 cells are cultured under standard conditions.

    • Cells are transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., rat GluA2 flip, unedited at the Q/R site) and rat TARP-γ8, along with a fluorescent marker like EGFP to identify transfected cells. A typical cDNA ratio for AMPAR to TARP is 1:2.[2] Lipofectamine 2000 is a commonly used transfection reagent.[2]

    • Electrophysiological recordings are performed 18-48 hours post-transfection.[2]

  • Recording Solutions:

    • External (Extracellular) Solution: Contains (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.3.

    • Internal (Pipette) Solution: Contains (in mM): 145 CsCl, 2.5 NaCl, 1 Cs-EGTA, 4 MgATP, and 10 HEPES, with the pH adjusted to 7.3 with CsOH. Spermine can also be included to study its blocking effects.

  • Electrophysiological Recording:

    • Whole-cell or outside-out patch configurations are used.

    • Glutamate-evoked currents are elicited by rapid application of glutamate to the cell or patch.

    • This compound is applied to the external solution to observe its effect on the amplitude and kinetics of the glutamate-evoked currents.

    • Data is acquired using a patch-clamp amplifier and appropriate software. Analysis focuses on parameters such as peak current amplitude, desensitization rate, and single-channel conductance.

Calcium Flux Assay

Calcium flux assays provide a high-throughput method to assess the functional inhibition of AMPA receptors by this compound.

  • Cell Preparation:

    • HEK293 cells stably or transiently expressing the human GluA1i subunit and human TARP-γ8 are used.

    • Cells are plated in 96-well or 384-well plates.

  • Assay Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A baseline fluorescence reading is taken using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

    • This compound at various concentrations is added to the wells and incubated for a specific period.

    • The AMPA receptor is then stimulated with a defined concentration of glutamate.

    • The resulting change in fluorescence, corresponding to calcium influx through the activated AMPA receptors, is measured.

  • Data Analysis:

    • The fluorescence signal is analyzed to determine the concentration-response curve for this compound's inhibition of the glutamate-evoked calcium influx.

    • The IC50 value is calculated from this curve.

Visualizations

Signaling Pathway of this compound Action

G Glutamate Glutamate AMPAR AMPA Receptor (GluA Subunits) Glutamate->AMPAR Activates TARP TARP-γ8 AMPAR:c->TARP:c Functional Interaction Ion_Channel Ion Channel Pore TARP->Ion_Channel Modulates Gating & Conductance JNJ This compound JNJ->AMPAR:c Disrupts Interaction JNJ->TARP Ca_Na_Influx Decreased Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Na_Influx

Caption: Signaling pathway of this compound modulating TARP-γ8-containing AMPA receptors.

Experimental Workflow for Determining Binding Affinity

G cluster_prep Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis Transfection HEK293 Cell Transfection (AMPAR + TARP-γ8) Membrane_Prep Cell Membrane Harvesting Transfection->Membrane_Prep Incubation Incubation: Membranes + Radioligand + this compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Competition_Curve Competition Binding Curve Generation Counting->Competition_Curve IC50_Calc IC50 Determination Competition_Curve->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for determining the Ki of this compound using a radioligand binding assay.

References

In Vitro Characterization of JNJ-55511118: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-55511118 is a potent, selective, and orally bioavailable negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8).[1][2] This auxiliary subunit is predominantly expressed in the hippocampus and other forebrain regions, making this compound a promising therapeutic candidate for neurological disorders associated with glutamatergic hyperactivity, such as epilepsy, with a potentially improved side-effect profile compared to non-selective AMPA receptor antagonists.[3][4][5] This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, mechanism of action, and functional effects through various experimental assays.

Core Mechanism of Action

This compound exerts its inhibitory effect by selectively targeting AMPA receptors associated with the TARP γ-8 subunit. Its mechanism of action is consistent with a partial disruption of the crucial interaction between TARP γ-8 and the pore-forming GluA subunits of the AMPA receptor.[1][6] This disruption leads to a reduction in the receptor's single-channel conductance, thereby decreasing AMPA receptor-mediated peak currents.[3][7][8] The binding site for this compound has been identified at the interface between the third and fourth transmembrane domains (TM3 and TM4) of TARP γ-8 and the first transmembrane domain (M1) of an adjacent GluA subunit.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various in vitro assays characterizing the interaction of this compound with TARP γ-8-containing AMPA receptors.

Table 1: Binding Affinity

ParameterValueSpeciesAssay TypeReference
Ki26 nMNot SpecifiedRadioligand Binding Assay[9][10]

Table 2: Functional Antagonism in Electrophysiology Studies

Cell TypeReceptor SubunitsAssay TypeEffectConcentrationReference
Hippocampal NeuronsEndogenousWhole-Cell Patch ClampPartial reduction of AMPA receptor peak responses1 µmol/L[4]
HEK293 CellsGluA2(Q) + TARP γ-8Whole-Cell Patch ClampInhibition of peak currents by decreasing single-channel conductanceNot specified[3][5]

Table 3: Selectivity Profile

TargetActivityReference
AMPA receptors with TARP-γ2, γ4 or TARP-lessMinimal activity[4]
52 other receptors, ion channels, and transporters<50% binding (except 5HT2B and melatonin receptors with 78% and 57% binding, respectively)[9]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for TARP γ-8-containing AMPA receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing human GluA1 and TARP γ-8.

  • Radioligand: A tritiated version of a high-affinity TARP γ-8-selective antagonist is used as the radioligand.

  • Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated, and the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional effects of this compound on the activity of TARP γ-8-containing AMPA receptors.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with cDNAs encoding the desired AMPA receptor subunit (e.g., GluA2) and TARP γ-8.

  • Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution containing ions that mimic the intracellular environment.

  • Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to gain electrical access to the entire cell.

  • Agonist Application: The AMPA receptor agonist, glutamate (e.g., 10 mM), is rapidly applied to the cell to evoke an inward current.

  • Compound Application: this compound is applied to the cell at various concentrations, typically via the perfusion system, prior to and during glutamate application.

  • Data Acquisition: Membrane currents are recorded using an amplifier and digitized for analysis. The peak amplitude and decay kinetics of the glutamate-evoked currents are measured in the absence and presence of this compound.

  • Data Analysis: Dose-response curves are constructed to determine the IC50 of this compound for the inhibition of the AMPA receptor current.

Calcium Flux Assay

Objective: To assess the inhibitory activity of this compound on AMPA receptor function in a high-throughput format.

Methodology:

  • Cell Plating: HEK293 cells stably expressing the AMPA receptor-TARP γ-8 complex are seeded into 96- or 384-well microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which will increase in fluorescence intensity upon binding to intracellular calcium.

  • Compound Addition: this compound is added to the wells at various concentrations and incubated with the cells.

  • Agonist Stimulation: Glutamate is added to the wells to stimulate the AMPA receptors, leading to calcium influx and an increase in fluorescence.

  • Fluorescence Reading: The change in fluorescence is monitored in real-time using a fluorescence plate reader (e.g., FLIPR Tetra).

  • Data Analysis: The agonist-induced increase in fluorescence is measured in the presence of different concentrations of this compound. The IC50 value is calculated from the resulting dose-response curve.

Mandatory Visualizations

Signaling Pathway

JNJ55511118_Mechanism_of_Action cluster_activation Activation Pathway cluster_inhibition Inhibition Pathway GluA GluA Subunit TARP TARP γ-8 GluA->TARP IonChannel Ion Channel (Closed) GluA->IonChannel Prevents Opening IonChannelOpen Ion Channel (Open) GluA->IonChannelOpen Conformational Change TARP->GluA TARP->GluA Glutamate Glutamate Glutamate->GluA Binds Glutamate->GluA JNJ This compound JNJ->TARP Binds to Interface Ca_Influx Ca²⁺ Influx Inhibition Inhibition of Neuronal Excitation IonChannel->Inhibition Results in IonChannelOpen->Ca_Influx Allows Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow

In_Vitro_Characterization_Workflow start Start: In Vitro Characterization of this compound binding_assay Radioligand Binding Assay start->binding_assay ep_assay Whole-Cell Patch-Clamp Electrophysiology start->ep_assay calcium_assay Calcium Flux Assay start->calcium_assay ki_calc Determine Kᵢ binding_assay->ki_calc ic50_calc_ep Determine IC₅₀ (Current Inhibition) ep_assay->ic50_calc_ep ic50_calc_ca Determine IC₅₀ (Calcium Flux Inhibition) calcium_assay->ic50_calc_ca affinity Binding Affinity ki_calc->affinity functional_antagonism Functional Antagonism ic50_calc_ep->functional_antagonism ic50_calc_ca->functional_antagonism end End: Comprehensive In Vitro Profile affinity->end functional_antagonism->end selectivity Selectivity Profile selectivity->end

Caption: Workflow for the in vitro characterization of this compound.

References

Preclinical data on JNJ-55511118 for epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Data of JNJ-55511118 for Epilepsy

Introduction

This compound is a novel, orally bioavailable, selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ8 (TARP-γ8).[1][2] AMPA receptors are critical for fast synaptic transmission in the central nervous system, making them a key target for antiepileptic drugs.[2] The selective action of this compound is conferred by its dependence on TARP-γ8, an auxiliary subunit that is highly expressed in the hippocampus, a brain region heavily implicated in epilepsy.[3][4][5] This region-specific modulation offers the potential for potent anticonvulsant effects with a wider therapeutic index compared to non-selective AMPA receptor antagonists, particularly concerning motor side effects.[6][7]

Mechanism of Action

This compound exerts its effect by modulating the function of AMPA receptors associated with the TARP-γ8 auxiliary subunit. It does not directly block the glutamate binding site but instead acts allosterically. The primary mechanism involves a partial disruption of the interaction between TARP-γ8 and the pore-forming subunit of the AMPA receptor.[1][2] This disruption leads to a decrease in the single-channel conductance of γ8-containing AMPA receptors, thereby inhibiting their peak currents.[3][4][5] The drug also accelerates the kinetics of deactivation and desensitization of these specific AMPA receptors.[3] This selective inhibition of a subpopulation of AMPA receptors, predominantly in the hippocampus, underpins its potential as a targeted anticonvulsant therapy.

cluster_0 Normal AMPA Receptor Function (with TARP-γ8) cluster_1 Action of this compound Glutamate Glutamate AMPAR AMPAR (GluA Subunit) Glutamate->AMPAR Binds Channel_Open Ion Channel (Open) AMPAR->Channel_Open Activates TARP TARP-γ8 TARP->AMPAR Enhances Gating & Conductance Neuronal_Excitation Neuronal Excitation Channel_Open->Neuronal_Excitation Na+/Ca2+ Influx JNJ This compound TARP_Mod TARP-γ8 JNJ->TARP_Mod Binds & Disrupts Interaction AMPAR_Mod AMPAR (GluA Subunit) Channel_Closed Reduced Ion Channel Conductance AMPAR_Mod->Channel_Closed Modulates TARP_Mod->AMPAR_Mod Reduced_Excitation Reduced Neuronal Excitation Channel_Closed->Reduced_Excitation Decreased Influx

Caption: Mechanism of Action of this compound.

Preclinical In Vitro Data

In vitro studies have been crucial in elucidating the selectivity and mechanism of this compound. These experiments primarily utilized cell lines heterologously expressing specific AMPA receptor and TARP subunit combinations.

ParameterValue/ObservationAssay TypeReference
Selectivity >1000-fold selective for γ8-containing AMPARsElectrophysiology[4]
Mechanism Decreases single-channel conductancePatch-clamp recording[3][4][5]
Effect on Gating Reduces influence of γ8 on most biophysical measuresPatch-clamp recording[3][4]
Binding Site Accessible from intracellular sideElectrophysiology[3][4]
Assay System HEK293 cells expressing AMPARs and TARP-γ8Calcium flux, Electrophysiology[1][2][5]
Experimental Protocols: Patch-Clamp Electrophysiology

A key method used to characterize this compound is patch-clamp electrophysiology on Human Embryonic Kidney (HEK293) cells.

  • Cell Culture and Transfection: HEK293 cells are cultured and then transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2) and the TARP-γ8 subunit.

  • Electrophysiological Recording: Whole-cell or excised patch-clamp recordings are performed on the transfected cells.

  • Agonist Application: A fast-application system, often using a piezoelectric translator, is used to rapidly apply and remove the AMPA receptor agonist (e.g., glutamate) to the cell or patch, allowing for the measurement of receptor activation, deactivation, and desensitization kinetics.[4]

  • Drug Application: this compound is included in the agonist solution at various concentrations to determine its effect on the glutamate-evoked currents.[4]

  • Data Analysis: The recorded currents are analyzed to determine parameters such as peak current amplitude, single-channel conductance, and the kinetics of receptor gating.

cluster_workflow In Vitro Electrophysiology Workflow A HEK293 Cell Culture B Transfection with AMPAR + TARP-γ8 DNA A->B C Patch-Clamp Setup B->C D Rapid Application of Glutamate +/- this compound C->D E Record Ion Channel Currents D->E F Data Analysis (Conductance, Kinetics) E->F cluster_workflow_invivo In Vivo Anticonvulsant Study Workflow A Rodent Model Selection (e.g., Sprague-Dawley Rat) B Oral Administration of This compound or Vehicle A->B C Chemoconvulsant Injection (e.g., PTZ) B->C E Assess Motor Function (Rotarod Test) B->E Parallel Group D Observe & Score Seizure Activity C->D F Data Analysis: Efficacy vs. Side Effects D->F E->F

References

JNJ-55511118 role in modulating glutamatergic neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on JNJ-55511118: A Selective Modulator of TARP-γ8-Containing AMPA Receptors in Glutamatergic Neurotransmission

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a novel, high-affinity, and selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the auxiliary subunit, Transmembrane AMPA Receptor Regulatory Protein γ-8 (TARP-γ8).[1][2][3] By specifically targeting this subclass of AMPA receptors, which are predominantly expressed in brain regions like the hippocampus, this compound offers a unique mechanism for modulating glutamatergic neurotransmission.[4][5] Its mode of action involves disrupting the functional interaction between the TARP-γ8 protein and the pore-forming GluA subunits of the AMPA receptor, leading to a reduction in ion channel conductance and an inhibition of excitatory signaling.[1][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols used for its characterization.

Introduction: Targeting Glutamatergic Subtypes

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors, particularly the AMPA-type, mediate the majority of fast synaptic transmission.[6] The functional diversity of AMPA receptors is significantly enhanced by their association with various auxiliary subunits. Among these are the TARPs, which regulate receptor trafficking, localization, and channel gating properties like desensitization, deactivation, and single-channel conductance.[4][5]

TARP-γ8 (also known as CACNG8) is an auxiliary protein with a distinct expression pattern, being highly enriched in the hippocampus, frontal cortex, and amygdala.[1][4] This regional specificity makes TARP-γ8 an attractive therapeutic target to selectively modulate glutamatergic activity, potentially avoiding the side effects associated with non-selective AMPA receptor antagonists.[1][7] this compound was developed as a selective inhibitor of this specific AMPAR-TARP complex, providing a powerful tool for both research and potential therapeutic applications in neurological disorders characterized by glutamatergic hyperactivity, such as epilepsy and addiction.[1][2][6]

Mechanism of Action of this compound

This compound acts as a selective negative modulator of AMPA receptors containing the TARP-γ8 subunit.[8] Its mechanism is not competitive with glutamate but is instead allosteric. It functions by partially disrupting the crucial interaction between TARP-γ8 and the pore-forming GluA subunits of the AMPA receptor channel.[1][6][9] This disruption leads to several functional consequences:

  • Reduced Channel Conductance: The primary effect of this compound is a decrease in the single-channel conductance of the AMPA receptor, which directly inhibits the peak glutamate-evoked currents.[4][5][10][11]

  • Altered Gating Kinetics: The compound has been shown to accelerate the kinetics of both deactivation and desensitization of the receptor.[11]

  • Reversible Inhibition: this compound is a reversible inhibitor, allowing for dynamic modulation of synaptic activity.[12]

The binding site for this compound has been identified at the interface between the M1 transmembrane region of the GluA1 subunit and the TM3/TM4 regions of the TARP-γ8 protein.[10] This unique binding pocket is responsible for its high selectivity over AMPA receptors associated with other TARP subtypes.[8]

Figure 1: this compound inhibits the AMPAR/TARP-γ8 complex.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding and Functional Potency
ParameterTarget/AssayValueReference
Ki Competition Binding26 nM[3][12][13]
IC₅₀ Ca²⁺ Flux (GluA1o + TARP-γ8)11.22 nM[14]
IC₅₀ Ca²⁺ Flux (GluA1i + TARP-γ8)12.3 nM[14]
IC₅₀ Ca²⁺ Flux (GluA2i + TARP-γ8)7.41 nM[14]
IC₅₀ Ca²⁺ Flux (GluA3o + TARP-γ8)38.02 nM[14]
IC₅₀ Ca²⁺ Flux (GluA4o + TARP-γ8)15.85 nM[14]
IC₅₀ Ca²⁺ Flux (GluA1o + TARP-γ2/3/4/7)>10,000 nM[14]
Table 2: Electrophysiological and Preclinical Efficacy
ParameterAssay/ModelConcentration/DoseResultReference
Peak Current Dissociated Hippocampal Neurons1 µMReduced to 60.7% of control[14]
Peak Current HEK Cells (GluA2 + TARP-γ8)1 µMReduced by ~40%[11]
fEPSP Hippocampal CA1 Slice1 µMSignificant reduction[14]
Anticonvulsant Corneal Kindling (mice)ED₅₀ = 3.7 mg/kgInhibition of seizures[14]
Behavioral Alcohol Self-Administration (mice)1 - 10 mg/kg, p.o.Significant decrease in alcohol intake[1][2]
Pharmacokinetics Receptor Occupancy (mice/rats)10 mg/kg, p.o.>80% occupancy for up to 6 hours[1]

Detailed Experimental Methodologies

The characterization of this compound relies on specific and robust experimental protocols. The methodologies for key assays are detailed below.

In Vitro Characterization

Protocol 1: Calcium Flux Assay for IC₅₀ Determination This high-throughput assay is used to measure the functional inhibition of AMPA receptors.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently co-transfected with plasmids encoding a specific human AMPA receptor subunit (e.g., GluA1) and human TARP-γ8.[9][14]

  • Cell Plating: Transfected cells are plated into 384-well microplates and cultured for 24-48 hours.[9]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.

  • Compound Addition: this compound is added at various concentrations to the wells.

  • Fluorescence Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Basal fluorescence is measured before adding an agonist.[9]

  • Agonist Stimulation: A fixed concentration of glutamate (typically EC₈₀) is added to stimulate the receptors, and the resulting change in fluorescence (indicating Ca²⁺ influx) is recorded in real-time.

  • Data Analysis: The inhibitory effect of this compound is calculated relative to the control (agonist alone). The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

cluster_prep Cell Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis c0 HEK293 Cell Culture c1 Transfection with GluA + TARP-γ8 Plasmids c0->c1 c2 Plate cells in 384-well plates c1->c2 a0 Load cells with Calcium Indicator Dye c2->a0 a1 Add serial dilutions of this compound a0->a1 a2 Add Glutamate (agonist) to stimulate channels a1->a2 a3 Measure Fluorescence (Ca²+ Influx) a2->a3 d0 Generate Concentration- Response Curve a3->d0 d1 Calculate IC₅₀ Value d0->d1

Figure 2: Experimental workflow for the Calcium Flux Assay.

Protocol 2: Patch-Clamp Electrophysiology This technique provides detailed information on the biophysical effects of this compound on channel function.

  • Cell Preparation: Recordings are performed on either HEK293 cells expressing the desired AMPAR/TARP combination or on acutely dissociated neurons (e.g., from the hippocampus).[4][14]

  • Recording Configuration: An outside-out patch configuration is established using a glass micropipette. This isolates a small patch of the cell membrane with the extracellular side facing outwards.

  • Solutions: The internal solution (in the pipette) mimics the intracellular environment, while the external solution mimics the extracellular space.

  • Agonist Application: A rapid solution exchange system is used to apply a high concentration of glutamate (e.g., 10 mM) to the patch for a short duration (e.g., 1-2 ms for deactivation, 100-200 ms for desensitization).[10]

  • Data Acquisition: The resulting ionic current flowing through the AMPA receptors is recorded using an amplifier. Recordings are made in the presence and absence of this compound (1 µM) to assess its effects.[14]

  • Parameter Measurement: Key parameters analyzed include peak current amplitude, weighted time constant of deactivation (τw), and extent of desensitization.

In Vivo Assessment

Protocol 3: Operant Alcohol Self-Administration Model This behavioral model assesses the preclinical efficacy of this compound in reducing addiction-related behavior.[2][15]

  • Animal Model: Male C57BL/6J mice are used.[15]

  • Training: Mice are trained in operant conditioning chambers to press a lever to receive a reward of sweetened alcohol (e.g., 9% ethanol + 2% sucrose) or a sucrose-only control solution. A fixed-ratio (FR) schedule of reinforcement is typically used (e.g., FR-4, where four lever presses yield one reward).[15]

  • Baseline: Mice undergo training until they exhibit stable responding for the reward over several weeks.[15]

  • Drug Administration: this compound (e.g., 0, 1, and 10 mg/kg) is administered orally (p.o.) in a randomized order approximately 1 hour before the self-administration sessions.[2][15]

  • Data Collection: Key behavioral parameters are recorded by computer, including the rate of lever pressing, the total number of rewards earned, and entries into the liquid delivery trough.[15]

  • Analysis: The effect of each dose of this compound is compared to the vehicle control to determine its impact on alcohol-seeking and consumption behavior.

cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Analysis t0 Select Animal Model (e.g., C57BL/6J Mice) t1 Operant Conditioning: Lever press for reward (Alcohol or Sucrose) t0->t1 t2 Establish Stable Baseline Responding t1->t2 e0 Administer Drug (this compound or Vehicle) t2->e0 e1 Place animal in Operant Chamber e0->e1 e2 Record Behavioral Data: - Lever Presses - Rewards Earned e1->e2 a0 Compare Drug vs. Vehicle Performance e2->a0 a1 Determine Efficacy in reducing self-administration a0->a1

Figure 3: Workflow for in vivo behavioral assessment.

Conclusion and Future Directions

This compound is a highly selective and potent negative modulator of TARP-γ8-containing AMPA receptors. Its mechanism of action, centered on the allosteric disruption of the GluA-TARP interaction, provides a refined method for dampening glutamatergic neurotransmission in specific brain circuits. The robust preclinical data, demonstrating efficacy in models of epilepsy and alcohol use disorder, underscore its potential as a therapeutic agent.[2][6]

The development of this compound exemplifies a promising strategy in modern neuropharmacology: targeting receptor-associated proteins to achieve greater selectivity and potentially improved therapeutic indices. Future research will likely focus on further exploring the therapeutic applications of this compound and developing other modulators that target the unique interfaces between neurotransmitter receptors and their auxiliary subunits.

References

An In-depth Technical Guide to the Neuroprotective Effects of JNJ-55511118

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-55511118 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). This selectivity for TARP-γ8-containing AMPA receptors, which are predominantly expressed in the hippocampus and other limbic structures, confers a region-specific modulatory effect on glutamatergic neurotransmission. Preclinical studies have demonstrated its potential as a neuroprotective agent, particularly in conditions characterized by neuronal hyperexcitability, such as epilepsy. Furthermore, this compound has shown efficacy in animal models of alcohol use disorder by reducing alcohol self-administration. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and key experimental protocols related to the investigation of this compound's neuroprotective effects.

Core Mechanism of Action

This compound exerts its neuroprotective effects by selectively targeting and modulating the function of AMPA receptors associated with the TARP-γ8 auxiliary subunit.

Signaling Pathway

The primary mechanism involves the inhibition of ion flux through the AMPA receptor channel. This compound binds to a site on the TARP-γ8 protein, which in turn allosterically modulates the associated AMPA receptor. This modulation results in a decrease in the receptor's single-channel conductance, thereby reducing the influx of cations like Na+ and Ca2+ in response to glutamate binding. This targeted reduction in excitatory neurotransmission in brain regions with high TARP-γ8 expression, such as the hippocampus, is believed to underlie its anticonvulsant and neuroprotective properties.[1][2][3]

This compound Signaling Pathway JNJ This compound TARP TARP-γ8 JNJ->TARP AMPAR AMPA Receptor TARP->AMPAR Ion Reduced Cation Influx (Na+, Ca2+) AMPAR->Ion Neuroprotection Neuroprotection & Anticonvulsant Effects Ion->Neuroprotection

This compound mechanism of action.

Preclinical Efficacy: Quantitative Data

The neuroprotective and behavioral effects of this compound have been evaluated in several preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro and Pharmacokinetic Properties
ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 26 nMRecombinant human TARP-γ8[3]
Receptor Occupancy >80% at 10 mg/kg p.o. (up to 6 hours)Mouse[4]
Bioavailability Orally bioavailable and brain penetrantRodent models[3]
Table 2: Anticonvulsant Activity
Animal ModelEndpointDoseEffectReference
Rodent models of epilepsySeizure protectionDose-dependentStrong anticonvulsant effect[5]
Specific ED50 values were not available in the reviewed literature.
Table 3: Behavioral Effects in Alcohol Self-Administration Model
Animal ModelDoses Administered (p.o.)Key Findings in Male MiceReference
C57BL/6J mice0, 1, and 10 mg/kg- 1 and 10 mg/kg significantly decreased alcohol self-administration.- No significant effect on sucrose self-administration.- No significant effect on open-field locomotor activity.[4][6]
Table 4: Effects on Electrophysiology and Cognition
AssayDose/Receptor OccupancyEffectReference
Electroencephalogram (EEG) High receptor occupancyStrong reduction in certain EEG bands[5]
Learning and Memory High receptor occupancyMild impairment[5]
Specific quantitative data on the magnitude of EEG changes and the precise impact on learning and memory were not detailed in the reviewed literature.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the investigation of this compound.

Operant Alcohol Self-Administration

This protocol is based on the methodology described by Hoffman et al. (2021).[4][6]

Alcohol Self-Administration Workflow A Animal Model: C57BL/6J mice B Training: Operant conditioning (FR-4 schedule) for sweetened alcohol or sucrose A->B C Drug Administration: This compound (0, 1, or 10 mg/kg, p.o.) 1 hour before session B->C D Data Collection: Lever presses, reinforcers, latency to first press C->D E Control Experiments: Sucrose self-administration Open-field activity D->E

Workflow for alcohol self-administration study.

Materials:

  • C57BL/6J mice

  • Standard operant conditioning chambers

  • This compound

  • Vehicle (e.g., 10% w/v carboxymethyl-β-cyclodextrin)

  • Sweetened alcohol solution (e.g., 9% v/v ethanol + 2% w/v sucrose)

  • Sucrose solution (e.g., 2% w/v)

Procedure:

  • Animal Habituation and Training:

    • House mice under a standard 12-hour light/dark cycle with ad libitum access to food and water.

    • Train mice in operant conditioning chambers to press a lever for a liquid reward on a fixed-ratio 4 (FR-4) schedule of reinforcement. One group is trained with sweetened alcohol, and a control group is trained with a sucrose solution.

    • Continue training until a stable baseline of responding is achieved.

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0, 1, and 10 mg/kg).

    • Administer the drug or vehicle via oral gavage (p.o.) one hour prior to the start of the operant session.

  • Data Collection and Analysis:

    • Record the number of lever presses, the number of reinforcers earned, and the latency to the first lever press during the session.

    • Analyze the data to determine the effect of this compound on alcohol-seeking behavior compared to vehicle and the sucrose control group.

  • Control for Motor Effects:

    • Conduct an open-field locomotor activity test to assess for any confounding effects of the drug on general motor function.

In Vitro Assays

The following are generalized protocols for the in vitro assays used to characterize this compound, based on descriptions in Maher et al. (2016) and standard laboratory practices.[5]

Objective: To determine the binding affinity (Ki) of this compound for TARP-γ8-containing AMPA receptors.

Materials:

  • Cell membranes expressing human TARP-γ8 and AMPA receptors

  • A suitable radioligand (e.g., [3H]-JNJ-56022486)

  • This compound at various concentrations

  • Binding buffer

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in binding buffer.

  • Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Objective: To assess the functional inhibition of AMPA receptors by this compound.

Materials:

  • HEK293 cells co-expressing TARP-γ8 and an AMPA receptor subunit (e.g., GluA1)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Glutamate

  • This compound at various concentrations

  • Assay buffer

  • Fluorescent plate reader

Procedure:

  • Cell Plating and Dye Loading: Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye.

  • Compound Incubation: Incubate the cells with varying concentrations of this compound.

  • Stimulation: Add glutamate to stimulate the AMPA receptors and induce calcium influx.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescent plate reader.

  • Data Analysis: Determine the IC50 value for the inhibition of the glutamate-induced calcium response by this compound.

Objective: To characterize the effect of this compound on the electrophysiological properties of TARP-γ8-containing AMPA receptors.

Materials:

  • HEK293 cells co-expressing TARP-γ8 and an AMPA receptor subunit

  • Patch-clamp rig with amplifier and data acquisition system

  • Glass micropipettes

  • Intracellular and extracellular recording solutions

  • Glutamate

  • This compound

Procedure:

  • Cell Preparation: Culture and prepare the cells for patch-clamp recording.

  • Whole-Cell Recording: Establish a whole-cell patch-clamp recording from a single cell.

  • Drug Application: Perfuse the cell with an extracellular solution containing glutamate to elicit an AMPA receptor-mediated current. Apply this compound to the cell and record the change in the current amplitude and kinetics.

  • Data Analysis: Analyze the electrophysiological recordings to determine the effect of this compound on parameters such as peak current amplitude, desensitization rate, and deactivation rate.

Summary and Future Directions

This compound represents a promising therapeutic candidate for neurological disorders characterized by excessive glutamatergic signaling. Its unique mechanism of action, centered on the selective modulation of TARP-γ8-containing AMPA receptors, offers the potential for targeted neuroprotection with a favorable side-effect profile. The preclinical data summarized in this guide highlight its anticonvulsant properties and its ability to reduce alcohol-seeking behavior.

Future research should focus on fully elucidating the dose-response relationships in various models of neurological disease, further characterizing its effects on cognitive function, and ultimately translating these promising preclinical findings into clinical development for conditions such as epilepsy and alcohol use disorder. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the neuroprotective potential of this compound and similar compounds.

References

JNJ-55511118: A Deep Dive into its Modulation of TARP γ-8-Containing AMPA Receptors and Implications for Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-55511118 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 auxiliary subunit.[1] This technical guide provides a comprehensive overview of the mechanism of action, effects on synaptic plasticity, and preclinical pharmacology of this compound. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development of this and similar compounds. The unique mechanism of this compound, targeting a specific subset of AMPA receptors enriched in the hippocampus, offers a promising avenue for therapeutic intervention in neurological disorders characterized by glutamatergic dysregulation, such as epilepsy and alcohol use disorder.

Introduction

AMPA receptors are the primary mediators of fast excitatory synaptic transmission in the central nervous system and are crucial for synaptic plasticity, the cellular basis of learning and memory.[2] Their function is intricately regulated by auxiliary subunits, among which TARPs are prominent. TARP γ-8 is predominantly expressed in the forebrain, particularly the hippocampus, a region critically involved in memory formation and implicated in the pathophysiology of epilepsy.[3][4][5] this compound emerges as a selective inhibitor of AMPA receptors associated with TARP γ-8, offering a targeted approach to modulate synaptic activity with regional specificity.[1] This document will explore the core pharmacology of this compound, with a focus on its impact on synaptic plasticity.

Mechanism of Action

This compound acts as a negative allosteric modulator of TARP γ-8-containing AMPA receptors.[1] Its primary mechanism involves reducing the single-channel conductance of these specific AMPA receptor subtypes.[4][5][6][7][8] This leads to a decrease in the peak amplitude of glutamate-evoked currents. By selectively targeting the TARP γ-8 subunit, this compound effectively dampens excitatory neurotransmission in brain regions where this subunit is highly expressed.

Signaling Pathway

The interaction between this compound, the AMPA receptor, and TARP γ-8 can be visualized as a modulatory input to the canonical AMPA receptor signaling cascade.

JNJ-55511118_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate Glutamate_Synapse Glutamate Glutamate_Vesicle->Glutamate_Synapse AMPAR_TARP AMPAR-TARP γ-8 Complex PSD95 PSD-95 AMPAR_TARP->PSD95 Stabilization Ca_Influx Ca_Influx AMPAR_TARP->Ca_Influx Na+/Ca2+ Influx CaMKII CaMKII Plasticity Synaptic Plasticity (LTP) CaMKII->Plasticity Phosphorylates Targets This compound This compound This compound->AMPAR_TARP Inhibits Glutamate_Synapse->AMPAR_TARP Activates Ca_Influx->CaMKII

This compound Signaling Pathway

Effects on Synaptic Plasticity

While direct experimental evidence on the effect of this compound on long-term potentiation (LTP) is not yet published, its mechanism of action strongly suggests an inhibitory role. TARP γ-8 is known to be crucial for the expression of LTP in the hippocampus.[9] It facilitates the synaptic trafficking and stabilization of AMPA receptors, a key process in strengthening synaptic connections. By negatively modulating TARP γ-8-containing AMPA receptors, this compound is hypothesized to dampen the increase in postsynaptic AMPA receptor function that underlies LTP. This would likely result in a reduction or blockade of LTP induction. Further experimental validation is required to confirm this hypothesis.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Pharmacology
ParameterValueSpeciesAssayReference
Ki (TARP γ-8)26 nMNot SpecifiedRadioligand Binding[1]
Table 2: In Vivo Pharmacokinetics & Receptor Occupancy
ParameterDoseSpeciesMethodResultReference
Receptor Occupancy10 mg/kg (p.o.)Mouse, RatNot Specified>80% up to 6 hours[1][10]
Table 3: Preclinical Efficacy in Alcohol Self-Administration Model
SpeciesDose (p.o.)Effect on Alcohol Self-Administration (Males)Effect on Sucrose Self-Administration (Males)Reference
C57BL/6J Mice1 mg/kgSignificant DecreaseNo Effect[1][10]
C57BL/6J Mice10 mg/kgSignificant DecreaseNo Effect[1][10]

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Recording

This protocol is adapted from studies investigating the effects of this compound on heterologously expressed AMPA receptors.[4][5][6][7][8]

Objective: To measure the effect of this compound on AMPA receptor currents.

Cell Line: Human Embryonic Kidney (HEK293) cells transiently transfected with cDNAs for the desired AMPA receptor subunits and TARP γ-8.

Solutions:

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

Procedure:

  • Culture and transfect HEK293 cells with the appropriate constructs.

  • After 24-48 hours, transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.

  • Continuously perfuse the chamber with external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a transfected cell.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply glutamate (e.g., 10 mM) for a short duration (e.g., 1-2 ms) using a rapid application system to evoke an AMPA receptor-mediated current.

  • Record baseline currents in response to glutamate application.

  • Bath apply this compound at the desired concentration and repeat glutamate application to measure the effect of the compound.

  • Analyze the peak amplitude, decay kinetics, and other parameters of the evoked currents.

Patch_Clamp_Workflow Start Start Cell_Culture HEK293 Cell Culture and Transfection Start->Cell_Culture Recording_Setup Transfer to Recording Chamber Cell_Culture->Recording_Setup Patching Establish Whole-Cell Patch Clamp Recording_Setup->Patching Baseline Record Baseline Glutamate-Evoked Currents Patching->Baseline Drug_Application Apply this compound Baseline->Drug_Application Post_Drug_Recording Record Post-Drug Glutamate-Evoked Currents Drug_Application->Post_Drug_Recording Analysis Data Analysis Post_Drug_Recording->Analysis End End Analysis->End

Patch-Clamp Experimental Workflow
In Vivo Pharmacology: Alcohol Self-Administration

This protocol is based on a study evaluating the efficacy of this compound in a mouse model of chronic alcohol consumption.[1][10]

Objective: To assess the effect of this compound on voluntary alcohol consumption.

Animals: Male C57BL/6J mice.

Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.

Procedure:

  • Train mice to self-administer a 10% ethanol solution in a two-bottle choice paradigm.

  • Once stable responding is achieved, switch to an operant self-administration procedure where lever presses result in the delivery of a small volume of the ethanol solution.

  • Establish a stable baseline of alcohol self-administration over several weeks.

  • On test days, administer this compound (e.g., 1 or 10 mg/kg) or vehicle via oral gavage 60 minutes prior to the start of the self-administration session.

  • Record the number of active and inactive lever presses throughout the session.

  • Analyze the data to determine the effect of this compound on alcohol intake.

Alcohol_Self_Administration_Workflow Start Start Training Train Mice for Alcohol Self-Administration Start->Training Baseline Establish Stable Baseline Responding Training->Baseline Drug_Admin Administer this compound or Vehicle (p.o.) Baseline->Drug_Admin Testing Operant Self-Administration Session Drug_Admin->Testing Data_Collection Record Lever Presses Testing->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Alcohol Self-Administration Workflow

Conclusion

This compound represents a significant advancement in the development of targeted therapies for neurological disorders. Its selective modulation of TARP γ-8-containing AMPA receptors provides a novel mechanism to dampen hyperexcitability in specific brain circuits while potentially sparing normal synaptic function elsewhere. The preclinical data strongly support its potential as an anticonvulsant and for the treatment of alcohol use disorder. The anticipated inhibitory effect on synaptic plasticity, particularly LTP, warrants further investigation to fully understand its cognitive and therapeutic profile. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community to build upon this promising research.

References

Methodological & Application

JNJ-55511118: Application Notes and Protocols for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-55511118 is a potent, selective, and orally bioavailable negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8). This selectivity for TARP γ-8-containing AMPA receptors, which are predominantly expressed in the hippocampus and other limbic structures, confers a region-specific modulatory effect on glutamatergic neurotransmission. These application notes provide detailed protocols for in vivo studies in rodents to evaluate the anticonvulsant and behavioral effects of this compound. All quantitative data from cited studies are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Mechanism of Action

This compound exerts its effect by binding to TARP γ-8 and disrupting its interaction with the pore-forming GluA subunits of the AMPA receptor. This allosteric modulation reduces the receptor's response to glutamate, thereby dampening excitatory synaptic transmission in brain regions with high TARP γ-8 expression.

Mechanism of Action of this compound cluster_0 AMPA Receptor Complex GluA GluA Subunit TARP TARP γ-8 Reduced_Activity Reduced AMPA Receptor Activity GluA->Reduced_Activity Leads to TARP->GluA Modulates JNJ This compound JNJ->TARP Binds & Disrupts Interaction Glutamate Glutamate Glutamate->GluA Binds

Caption: this compound binds to TARP γ-8, modulating AMPA receptor activity.

Pharmacokinetics

This compound exhibits excellent pharmacokinetic properties in rodents, with high oral bioavailability and brain penetrance.[1] An oral dose of 10 mg/kg in mice achieves over 80% receptor occupancy for up to 6 hours.[1]

Table 1: Pharmacokinetic and Dosing Information for this compound in Rodents

ParameterSpeciesValueReference
Formulation Mouse, RatSuspension in 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC) in sterile water[1]
Route of Administration Mouse, RatOral gavage (p.o.)[1]
Effective Dose (Alcohol Self-Administration) Mouse1 and 10 mg/kg, p.o.[1][2]
Receptor Occupancy (10 mg/kg, p.o.) Mouse>80% for up to 6 hours[1]
Brain Penetrance Mouse, RatHigh[1]

Efficacy in Preclinical Models

This compound has demonstrated efficacy in rodent models of epilepsy and alcohol use disorder. Notably, it is effective in the pentylenetetrazol (PTZ) and corneal kindling seizure models but not in the maximal electroshock (MES) model, suggesting a specific mechanism of anticonvulsant action.[3]

Table 2: Summary of this compound Efficacy in Rodent Models

Preclinical ModelSpeciesDoseKey FindingsReference
Alcohol Self-Administration Mouse (Male C57BL/6J)1 and 10 mg/kg, p.o.Significantly decreased alcohol self-administration. No effect on sucrose self-administration.[1][2]
Pentylenetetrazol (PTZ)-induced Seizures Mouse-Active[3]
Corneal Kindling Seizures Mouse-Active[3]
Maximal Electroshock (MES) Seizures Mouse-Not Active[3]
Motor Function (Open Field) Mouse (Male C57BL/6J)1 mg/kg, p.o.No effect on locomotor activity.[1]
Motor Coordination (Rotarod) Rodent-No motor impairment.[4]

Experimental Protocols

General Preparation and Administration of this compound

Materials:

  • This compound powder

  • 10% (w/v) Carboxymethyl-β-cyclodextrin sodium salt (CMC) solution in sterile water

  • Vortex mixer

  • Sonicator

  • Oral gavage needles (size appropriate for rodent species)

  • Syringes

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.

  • Prepare a 10% (w/v) solution of CMC in sterile water.

  • Suspend the this compound powder in the CMC solution to the desired final concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 10 mL/kg dosing volume).

  • Vortex the suspension vigorously for 5-10 minutes.

  • Sonicate the suspension for 10-15 minutes to ensure a uniform and fine suspension.

  • Administer the suspension via oral gavage at the appropriate volume for the animal's body weight. The vehicle control group should receive the same volume of the 10% CMC solution.

Workflow for this compound Formulation and Administration Start Start Calculate Calculate Dose & Volume Start->Calculate Prepare_Vehicle Prepare 10% CMC Vehicle Calculate->Prepare_Vehicle Suspend Suspend this compound Prepare_Vehicle->Suspend Vortex Vortex Suspension Suspend->Vortex Sonicate Sonicate Suspension Vortex->Sonicate Administer Administer via Oral Gavage Sonicate->Administer End End Administer->End

Caption: A stepwise process for preparing and administering this compound.

Protocol 1: Evaluation of Anticonvulsant Activity (Pentylenetetrazol Model)

This protocol is adapted from standard procedures for evaluating anticonvulsant drugs.

Animals:

  • Male C57BL/6J mice (8-10 weeks old)

Materials:

  • This compound suspension (prepared as described above)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Observation chambers

  • Timer

Procedure:

  • Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle to different groups of mice.

  • 60 minutes after this compound or vehicle administration, administer PTZ subcutaneously.

  • Immediately place each mouse in an individual observation chamber and start the timer.

  • Observe the mice continuously for 30 minutes for the presence and latency of seizures.

  • Record the occurrence of different seizure stages (e.g., myoclonic jerks, clonic seizures, tonic-clonic seizures) and the latency to the first seizure.

  • The primary endpoint is the percentage of animals in each group that are protected from generalized tonic-clonic seizures.

Protocol 2: Assessment of Motor Coordination (Rotarod Test)

Animals:

  • Male Sprague-Dawley rats or C57BL/6J mice

Materials:

  • Rotarod apparatus

  • This compound suspension

Procedure:

  • Training:

    • Acclimate the animals to the testing room for at least 60 minutes.

    • On the day before the test, train the animals on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes). Repeat for 2-3 trials with an inter-trial interval of at least 15 minutes.

  • Testing:

    • On the test day, administer this compound (e.g., 1, 10, 30 mg/kg, p.o.) or vehicle.

    • At the time of peak effect (e.g., 60 minutes post-dose), place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. A trial is typically ended if the animal falls or remains on the rod for the maximum duration (e.g., 300 seconds).

    • Perform 2-3 trials for each animal with a sufficient inter-trial interval.

    • The average latency to fall is the primary measure of motor coordination.

Protocol 3: Operant Alcohol Self-Administration

This protocol is based on the study by Hoffman et al. (2021).[1][2]

Animals:

  • Male C57BL/6J mice

Apparatus:

  • Operant conditioning chambers equipped with two levers and a liquid delivery system.

Procedure:

  • Training:

    • Train mice to press a lever for a sweetened alcohol solution (e.g., 10% ethanol + 2% sucrose) on a fixed-ratio schedule of reinforcement (e.g., FR4). A second lever is inactive.

    • Continue training until stable responding is achieved (typically several weeks).

  • Drug Testing:

    • Once baseline responding is stable, begin the drug testing phase.

    • Administer this compound (1 or 10 mg/kg, p.o.) or vehicle 1 hour before the start of the operant session.[1]

    • Doses should be administered in a counterbalanced order.

    • Record the number of active and inactive lever presses, and the amount of alcohol consumed during the session.

    • A parallel group of mice can be trained to self-administer a sucrose solution to assess the specificity of the drug's effect.

Experimental Workflow for Alcohol Self-Administration Study Start Start Training Operant Training for Alcohol Self-Administration Start->Training Stable_Baseline Establish Stable Baseline Responding Training->Stable_Baseline Drug_Admin Administer this compound or Vehicle (1 hr pre-session) Stable_Baseline->Drug_Admin Test_Session Conduct Operant Self-Administration Session Drug_Admin->Test_Session Data_Collection Record Lever Presses and Alcohol Intake Test_Session->Data_Collection Analysis Analyze Data Data_Collection->Analysis End End Analysis->End

References

Application Notes and Protocols for JNJ-55511118 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of JNJ-55511118, a selective negative modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8), for in vitro cell culture experiments.

Physicochemical and Solubility Data

This compound is a valuable tool for investigating the role of TARP-γ8-containing AMPA receptors in neuronal signaling and disease. Accurate preparation of this compound is critical for reproducible experimental outcomes. The following table summarizes the key physicochemical and solubility properties of this compound.

PropertyValueSource
Molecular Formula C₁₄H₈ClF₃N₂O₂[1]
Molecular Weight 328.67 g/mol [1]
Appearance Crystalline solid[2]
Purity ≥98%[1]
Solubility Soluble in DMSO (up to 100 mM)[1]
Soluble in Ethanol (up to 100 mM)[1]

Mechanism of Action: Targeting TARP-γ8 Containing AMPA Receptors

This compound exhibits high affinity and selectivity as a negative modulator of AMPA receptors that are associated with the auxiliary subunit TARP-γ8[1]. TARPs are crucial for the trafficking and gating properties of AMPA receptors. TARP-γ8 is predominantly expressed in the hippocampus, making this compound a targeted tool for studying synaptic plasticity and neurological disorders associated with this brain region. The compound acts by disrupting the interaction between TARP-γ8 and the pore-forming GluA subunit of the AMPA receptor[3].

G Glutamate Glutamate AMPAR AMPAR-TARP-γ8 Complex Glutamate->AMPAR Binds Ca_ion Ca²⁺ AMPAR->Ca_ion Opens Channel Downstream Downstream Signaling (e.g., CaMKII) Ca_ion->Downstream Activates JNJ This compound JNJ->AMPAR Inhibits

Signaling pathway of this compound action.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 328.67 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.287 mg of this compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the powder.

  • Ensure complete dissolution: Vortex or gently warm the solution if necessary to ensure the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage. The powdered form of this compound is stable for at least 4 years when stored at -20°C[2].

Storage and Stability of Stock Solutions:

Storage TemperatureStability (in DMSO)
-20°CInformation not explicitly available, but standard practice suggests stability for several months to a year.
-80°CRecommended for long-term storage to ensure stability.
Preparation of Working Solutions for Cell Culture

It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. For most cell lines, including HEK293, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated.

Procedure for Serial Dilution:

This example describes the preparation of a 10 µM working solution from a 10 mM DMSO stock, resulting in a final DMSO concentration of 0.1%.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in sterile DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.

  • Final Dilution in Culture Medium: Add 1 µL of the 1 mM intermediate stock solution to 999 µL of pre-warmed cell culture medium to achieve a final concentration of 1 µM this compound and 0.1% DMSO.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%) in the cell culture medium without the compound.

  • Fresh Preparation: It is recommended to prepare fresh working solutions from the stock for each experiment to ensure consistency and avoid potential degradation in the aqueous medium.

G stock 10 mM Stock in 100% DMSO intermediate 1 mM Intermediate Stock in 100% DMSO stock->intermediate 1:10 Dilution in DMSO working 1 µM Working Solution in Culture Medium (0.1% DMSO) intermediate->working 1:1000 Dilution in Culture Medium

Workflow for preparing working solutions.
Example Application: Glutamate-Induced Calcium Flux Assay in HEK293 Cells

This protocol provides a general framework for assessing the inhibitory activity of this compound on TARP-γ8-containing AMPA receptors expressed in HEK293 cells. This compound has been shown to inhibit glutamate-induced calcium flux in HEK293F cells co-transfected with TARP-γ8 and various GluA subunits[2].

Materials:

  • HEK293 cells co-expressing a GluA subunit and TARP-γ8

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Poly-D-lysine coated 96-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Glutamate solution

  • This compound working solutions

  • Fluorescence plate reader with kinetic read capabilities

Experimental Workflow:

  • Cell Seeding: Seed the transfected HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Incubation: The next day, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control (containing the same final DMSO concentration). Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Dye Loading: Remove the compound-containing medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in assay buffer. Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Baseline Fluorescence Measurement: Wash the cells with assay buffer to remove excess dye. Measure the baseline fluorescence using a plate reader.

  • Glutamate Stimulation and Signal Detection: Add a pre-determined concentration of glutamate to stimulate the AMPA receptors and immediately begin kinetic fluorescence measurements.

  • Data Analysis: The change in fluorescence intensity over time reflects the influx of calcium. Calculate the response to glutamate in the presence and absence of this compound to determine the compound's inhibitory effect and calculate IC₅₀ values.

G start Seed Cells incubate_compound Incubate with This compound start->incubate_compound load_dye Load Calcium Dye incubate_compound->load_dye measure_baseline Measure Baseline Fluorescence load_dye->measure_baseline stimulate Stimulate with Glutamate & Read measure_baseline->stimulate analyze Analyze Data (IC₅₀) stimulate->analyze

Calcium flux assay workflow.

Safety Precautions

  • This compound is for research use only and not for human or veterinary use.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle DMSO with care in a well-ventilated area, as it can facilitate the absorption of other chemicals through the skin.

References

Application Notes and Protocols for JNJ-55511118 in Mouse Models of Alcoholism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JNJ-55511118, a selective inhibitor of TARP γ-8-containing AMPA receptors, for studying alcohol self-administration in preclinical mouse models. The provided protocols are based on published research and are intended to guide the design and execution of similar experiments.

Introduction

Alcohol Use Disorder (AUD) is a significant global health issue with limited effective therapeutic options. Preclinical research plays a crucial role in identifying novel pharmacological targets. Glutamatergic signaling, particularly through α-Amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, is implicated in the reinforcing effects of alcohol. This compound is a novel, selective, and high-affinity negative modulator of AMPA receptors that are associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8).[1][2][3] Studies have demonstrated its preclinical efficacy in reducing chronic, repetitive alcohol self-administration in male mice, suggesting that inhibition of TARP γ-8-containing AMPARs is a promising therapeutic strategy for AUD.[1][2][3]

Mechanism of Action

This compound selectively inhibits AMPA receptors that are bound to the TARP γ-8 auxiliary subunit.[1] This subunit is critical for the expression and function of certain AMPA receptors. By negatively modulating these specific receptors, this compound can dampen glutamatergic hyperactivity associated with chronic alcohol use without global inhibition of AMPA receptor function, potentially minimizing side effects.[1] Research indicates that the therapeutic-like effects of systemic this compound administration on alcohol reinforcement are localized to the basolateral amygdala (BLA), a key region in the brain's reward pathway.[4]

Below is a diagram illustrating the proposed signaling pathway and the point of intervention for this compound.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPAR TARP γ-8-AMPAR Glutamate->AMPAR Activates Ca_ion Ca²⁺ Influx AMPAR->Ca_ion Mediates Downstream Downstream Signaling (Reinforcement) Ca_ion->Downstream Alcohol Chronic Alcohol Exposure Alcohol->Glutamate Increases Release JNJ55511118 This compound JNJ55511118->AMPAR Inhibits G cluster_0 Phase 1: Training cluster_1 Phase 2: Baseline cluster_2 Phase 3: Drug Testing cluster_3 Phase 4: Data Analysis start Habituation train Operant Training (FR-4 Schedule) start->train baseline 40-Day Baseline Self-Administration train->baseline drug_admin This compound Admin (0, 1, 10 mg/kg, p.o.) baseline->drug_admin test_session Self-Administration Session drug_admin->test_session data Record & Analyze: - Response Rate - Reinforcers - Head Entries test_session->data

References

Application Notes: JNJ-55511118 as a Selective Tool Compound for AMPA Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a primary mediator of fast excitatory synaptic transmission in the central nervous system. Its function and trafficking are modulated by auxiliary subunits, including Transmembrane AMPA Receptor Regulatory Proteins (TARPs). TARP-γ8 (encoded by the CACNG8 gene) is highly expressed in specific brain regions, such as the hippocampus, making it a strategic target for developing therapies with improved side-effect profiles compared to non-selective AMPA receptor antagonists.[1][2][3] JNJ-55511118 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of AMPA receptors that contain the TARP-γ8 auxiliary subunit.[3][4][5] Its unique mechanism provides a valuable tool for researchers to investigate the specific roles of TARP-γ8-containing AMPA receptors in neurological function and disease.

Mechanism of Action

This compound exerts its inhibitory effect by selectively binding to a site at the interface between the TARP-γ8 protein and the pore-forming GluA subunit of the AMPA receptor.[3][6] This binding partially disrupts the interaction between the two proteins, leading to a reduction in the receptor's single-channel conductance.[1][7][8][9] This allosteric modulation effectively diminishes the excitatory current mediated by these specific AMPA receptor complexes without complete channel blockade, offering a nuanced approach to dampening glutamatergic hyperactivity.[3][6][7]

Mechanism_of_Action cluster_0 Standard AMPA Receptor Activation cluster_1 Inhibition by this compound Glutamate Glutamate AMPAR_TARP AMPAR / TARP-γ8 Complex Glutamate->AMPAR_TARP Binds Channel_Open Channel Opening & Na+/Ca2+ Influx AMPAR_TARP->Channel_Open Conformational Change Neuron_Active Neuronal Depolarization Channel_Open->Neuron_Active JNJ This compound AMPAR_TARP_Inhibited AMPAR / TARP-γ8 Complex JNJ->AMPAR_TARP_Inhibited Binds to Interface Disruption Disruption of TARP-GluA Interaction AMPAR_TARP_Inhibited->Disruption Reduced_Conductance Reduced Single-Channel Conductance Disruption->Reduced_Conductance Reduced_Activity Reduced Neuronal Depolarization Reduced_Conductance->Reduced_Activity

Caption: Mechanism of this compound action on TARP-γ8 AMPA receptors.

Data Presentation

This compound has been characterized extensively in both in vitro and in vivo systems. Its pharmacological profile highlights its potency and selectivity, making it a reliable research tool.

Table 1: In Vitro Pharmacology of this compound

ParameterValueAssay TypeNotes
Binding Affinity (Ki) 26 nMRadioligand Competition BindingHigh affinity for TARP-γ8-containing AMPA receptors.[4][5][10]
Selectivity >1000-foldElectrophysiology / Binding AssaysHighly selective for TARP-γ8 over TARP-less AMPA receptors or those containing other TARPs (e.g., γ2, γ4).[11][12]
Mechanism Negative Allosteric ModulatorPatch-Clamp ElectrophysiologyReduces single-channel conductance.[1][7][12]
Off-Target Activity MinimalReceptor Panel Screening<50% binding against a panel of 52 other receptors, ion channels, and transporters.[5]

Table 2: In Vivo Properties and Effects of this compound

PropertySpeciesDosageEffect
Brain Penetrance Mouse, Rat10 mg/kg (p.o.)High brain penetrance.[6]
Receptor Occupancy Mouse, Rat10 mg/kg (p.o.)>80% receptor occupancy for up to 6 hours.[6]
Anticonvulsant Activity Rodent ModelsDose-dependentStrong anticonvulsant effects with minimal motor impairment.[2][3]
Behavioral Effects Male C57BL/6J Mice1 and 10 mg/kg (p.o.)Significantly decreases operant self-administration of sweetened alcohol.[6][13][14]
Motor Function Male Mice1 mg/kgNo significant effect on locomotor activity in an open-field test.[6][13]

Experimental Protocols

The following protocols provide a framework for utilizing this compound to study TARP-γ8-containing AMPA receptors.

Protocol 1: In Vitro Characterization using Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of this compound on AMPA receptor-mediated currents in a heterologous expression system (e.g., HEK293 cells) or cultured neurons.

Methodology

  • Cell Preparation:

    • Culture HEK293 cells and co-transfect with cDNAs for an AMPA receptor subunit (e.g., GluA2) and TARP-γ8.

    • Alternatively, prepare primary neuronal cultures from a region rich in TARP-γ8, such as the hippocampus.

  • Electrophysiology Setup:

    • Use a standard patch-clamp rig with an amplifier and data acquisition system.

    • Prepare an external solution (e.g., 145 mM NaCl, 2.5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.3) and an internal pipette solution.[12]

    • Pull borosilicate glass electrodes to a resistance of 8-12 MΩ.[12]

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Perfuse the cell with the external solution.

    • Establish a baseline by applying a saturating concentration of glutamate (e.g., 10 mM) for a brief duration to evoke a peak AMPA receptor current. This can be done using a rapid solution exchange system.[12]

  • Compound Application:

    • Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution.

    • Pre-incubate the cell with this compound for at least 60 seconds.

  • Data Acquisition and Analysis:

    • While perfusing with this compound, re-apply glutamate to evoke a current.

    • Record the peak current amplitude and compare it to the baseline measurement to calculate the percentage of inhibition.

    • Perform a concentration-response curve to determine the IC₅₀ of this compound.

Patch_Clamp_Workflow A Cell Preparation (e.g., HEK293 cells co-transfected with GluA2 and TARP-γ8) B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Current (Apply Glutamate) B->C D Perfuse with this compound (Test Compound) C->D E Record Modulated Current (Re-apply Glutamate) D->E F Data Analysis (% Inhibition, IC50 Calculation) E->F

Caption: Workflow for in vitro patch-clamp electrophysiology experiments.
Protocol 2: In Vivo Behavioral Assessment (Mouse Operant Self-Administration)

This protocol, adapted from studies on alcohol self-administration[6][13][14], can be used to investigate the role of TARP-γ8 AMPA receptors in reward and reinforcement.

Methodology

  • Animal Model:

    • Use adult male C57BL/6J mice.

  • Apparatus:

    • Standard operant conditioning chambers equipped with two levers and a liquid delivery system.

  • Training Phase:

    • Train mice to press an "active" lever to receive a liquid reinforcer (e.g., a sweetened alcohol solution) on a fixed-ratio schedule (e.g., FR-4, where four presses yield one reward).[13][14] An "inactive" lever should be present but result in no consequence.

    • Continue training for an extended period (e.g., 40 days) to establish a stable baseline of self-administration.[13][14]

  • Habituation:

    • Habituate the mice to the administration procedure by giving oral gavage (p.o.) of the vehicle (e.g., carboxymethyl cellulose) 1 hour before test sessions until behavior stabilizes.[6]

  • Drug Administration:

    • Administer this compound (e.g., 1 mg/kg or 10 mg/kg, p.o.) or vehicle in a randomized, counterbalanced order 1 hour prior to the operant session.[13][14]

  • Behavioral Testing:

    • Place the mouse in the operant chamber for a defined session length (e.g., 60 minutes).

    • Record behavioral parameters, including the number of active and inactive lever presses, and the number of reinforcers earned.[13]

  • Data Analysis:

    • Compare the behavioral parameters between the this compound-treated and vehicle-treated conditions using appropriate statistical tests (e.g., ANOVA). A reduction in active lever pressing with no change in inactive lever pressing suggests a specific effect on reinforcement.

Behavioral_Workflow A Animal Training (Operant Conditioning for Reward) B Establish Stable Baseline (e.g., 40 Days) A->B C Drug Administration (Vehicle or this compound, p.o.) 1-hour Pre-session B->C D Behavioral Session (e.g., 60 minutes) C->D E Record Behavioral Data (Lever Presses, Rewards) D->E F Statistical Analysis (Compare Drug vs. Vehicle) E->F

Caption: Workflow for in vivo operant self-administration studies.

This compound is a highly selective and potent negative modulator of TARP-γ8-containing AMPA receptors. Its excellent in vitro and in vivo pharmacological properties make it an indispensable tool for researchers aiming to dissect the specific physiological and pathological roles of this AMPA receptor subtype. Its demonstrated efficacy in preclinical models of epilepsy and alcohol use disorder highlights its potential for investigating novel therapeutic strategies for neurological and psychiatric conditions characterized by regional glutamatergic dysfunction.[2][3][6]

References

Application Notes and Protocols for Intracerebral Administration of JNJ-55511118

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-55511118 is a potent and selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[1] TARP-γ8 is highly expressed in specific brain regions, including the hippocampus and amygdala, making this compound a valuable tool for investigating the role of TARP-γ8-containing AMPA receptors in various neurological processes and a potential therapeutic agent for conditions such as epilepsy and alcohol use disorder.[1] These application notes provide a detailed protocol for the intracerebral administration of this compound in mice, enabling targeted delivery to specific brain regions of interest.

Quantitative Data Summary

The following table summarizes key quantitative data for the administration of this compound based on preclinical studies.

ParameterValueSpeciesAdministration RouteSource
Oral Dose 1 and 10 mg/kgMouseOral (p.o.)[2]
Intracerebral Concentration 0.3, 1.0, and 2.0 µg/µlMouseIntracerebral Microinfusion[3]
Vehicle Artificial Cerebrospinal Fluid (aCSF)MouseIntracerebral Microinfusion[3]
Ki for TARP-γ8 26 nMIn vitroRadioligand Binding
Receptor Occupancy >80% at 10 mg/kg p.o. (up to 6 hrs)Mouse, RatOral (p.o.)[1]

Signaling Pathway and Mechanism of Action

This compound selectively inhibits TARP-γ8-containing AMPA receptors by disrupting the interaction between TARP-γ8 and the pore-forming GluA subunits of the AMPA receptor. This allosteric modulation reduces the single-channel conductance of the receptor, thereby decreasing excitatory postsynaptic currents.

cluster_PostSynaptic Postsynaptic Terminal cluster_AMPA TARP-γ8 AMPA Receptor Glutamate Glutamate GluA GluA1/2 Subunits Glutamate->GluA Binds IonChannel Ion Channel (Closed) GluA->IonChannel Conformational Change TARP TARP-γ8 NaCa_Influx Na+/Ca2+ Influx IonChannel->NaCa_Influx Opens to allow JNJ This compound JNJ->TARP Binds & Disrupts Interaction with GluA JNJ->IonChannel Inhibits Opening & Reduces Conductance Depolarization Postsynaptic Depolarization NaCa_Influx->Depolarization

Mechanism of this compound Action on TARP-γ8 AMPA Receptors.

Experimental Protocol: Intracerebral Microinfusion of this compound in Mice

This protocol details the procedure for targeted administration of this compound into specific brain regions of mice using stereotaxic surgery.

Materials
  • This compound (Tocris Bioscience or other reputable supplier)

  • Artificial Cerebrospinal Fluid (aCSF)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Analgesic (e.g., buprenorphine, carprofen)

  • Sterile surgical instruments

  • Stereotaxic apparatus

  • Microinfusion pump and syringes

  • Guide cannulae and internal injectors

  • Dental cement

  • Suturing material

  • Heating pad

  • Animal scale

  • Clippers or depilatory cream

  • Antiseptic solution (e.g., Betadine, 70% ethanol)

  • Eye lubricant

Procedure
  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO, as it is soluble to 100 mM in DMSO and ethanol.

    • On the day of surgery, suspend the required amount of this compound in sterile aCSF to achieve the desired final concentrations (e.g., 0.3, 1.0, or 2.0 µg/µl).

    • Vortex or sonicate the solution to ensure a homogenous suspension.

    • Prepare a vehicle-only control solution (aCSF with the same final concentration of the initial solvent if used).

    • Load the microinfusion syringe with the this compound suspension or vehicle solution, ensuring no air bubbles are present.

  • Animal Preparation:

    • Weigh the mouse to determine the correct dosage of anesthetic and analgesic.

    • Administer a pre-operative analgesic as per institutional guidelines.

    • Anesthetize the mouse using an approved anesthetic protocol. Monitor the depth of anesthesia throughout the procedure by checking for the absence of a pedal withdrawal reflex.

    • Once anesthetized, shave or use a depilatory cream to remove the fur from the scalp.

    • Secure the mouse in the stereotaxic apparatus. Ensure the head is level in all three planes (anteroposterior, mediolateral, and dorsoventral).

    • Apply eye lubricant to prevent corneal drying.

    • Disinfect the surgical area with an antiseptic solution.

  • Stereotaxic Surgery and Cannula Implantation:

    • Make a midline incision in the scalp to expose the skull.

    • Use a sterile cotton swab to clean the skull surface and identify bregma and lambda.

    • Determine the stereotaxic coordinates for the target brain region relative to bregma.

      • Basolateral Amygdala (BLA): Anteroposterior (AP): -1.4 mm; Mediolateral (ML): ±3.1 mm; Dorsoventral (DV): -3.9 mm from the skull surface.[3]

      • Ventral Hippocampus (CA3 region): Anteroposterior (AP): -3.08 mm; Mediolateral (ML): ±2.50 mm; Dorsoventral (DV): -3.50 mm from the skull surface.[4]

      • Note: These coordinates may need to be adjusted based on the specific mouse strain and age. It is recommended to perform preliminary dye injections to verify targeting accuracy.

    • Use a dental drill to create a small burr hole over the target coordinates.

    • Slowly lower the guide cannula to the predetermined DV coordinate.

    • Secure the guide cannula to the skull using dental cement.

    • Insert a dummy cannula into the guide cannula to keep it patent until the infusion.

    • Suture the scalp incision around the implant.

  • Intracerebral Microinfusion:

    • Allow the animal to recover from surgery for a predetermined period (e.g., 5-7 days) before infusion.

    • On the day of infusion, gently restrain the mouse and remove the dummy cannula.

    • Insert the internal injector, which should extend slightly beyond the tip of the guide cannula to reach the target brain region.

    • Connect the internal injector to the microinfusion pump.

    • Infuse the this compound suspension or vehicle at a slow, controlled rate (e.g., 0.1-0.2 µl/min) to minimize tissue damage and backflow. The total volume will depend on the experimental design.

    • After the infusion is complete, leave the injector in place for an additional 2-5 minutes to allow for diffusion of the compound away from the injector tip.

    • Slowly withdraw the internal injector and replace the dummy cannula.

  • Post-Operative and Post-Infusion Care:

    • Monitor the animal closely until it has fully recovered from anesthesia.

    • Place the mouse in a clean cage on a heating pad to maintain body temperature.

    • Administer post-operative analgesics as required.

    • Provide easy access to food and water.

    • Monitor the animal's weight and general health daily for several days following the procedure.

    • Check the surgical site for signs of infection.

Experimental Workflow

The following diagram illustrates the key steps in the intracerebral administration protocol.

cluster_Prep Preparation cluster_Surgery Surgical Procedure cluster_PostOp Post-Operative / Infusion Drug_Prep Prepare this compound Suspension in aCSF Infusion Infuse this compound (0.1-0.2 µl/min) Drug_Prep->Infusion Animal_Prep Anesthetize and Secure Mouse in Stereotaxic Frame Expose_Skull Expose Skull and Identify Bregma Animal_Prep->Expose_Skull Drill Drill Burr Hole at Target Coordinates Expose_Skull->Drill Implant Implant Guide Cannula Drill->Implant Secure Secure Cannula with Dental Cement Implant->Secure Recovery Animal Recovery (5-7 days) Secure->Recovery Recovery->Infusion Post_Care Post-Infusion Monitoring and Behavioral Testing Infusion->Post_Care

Workflow for Intracerebral Administration of this compound.

References

Measuring the Brain Penetrance of JNJ-55511118 in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-55511118 is a potent and selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). This selective action offers a promising therapeutic avenue for neurological disorders localized to brain regions with high TARP-γ8 expression, such as the hippocampus. A critical aspect of its preclinical evaluation is the determination of its ability to cross the blood-brain barrier and engage its target in the central nervous system (CNS). This document provides detailed application notes and protocols for measuring the brain penetrance of this compound in rats, drawing from established methodologies in neuropharmacology and pharmacokinetics. The protocols described herein cover direct measurement of compound concentrations in brain tissue and cerebrospinal fluid (CSF), as well as target engagement through receptor occupancy studies.

Introduction

The efficacy of CNS-targeted therapeutics is fundamentally dependent on their ability to achieve and maintain adequate concentrations at their site of action within the brain. This compound, a selective modulator of TARP-γ8-containing AMPA receptors, has demonstrated high brain penetrance in preclinical rodent models.[1] This characteristic is essential for its potential therapeutic effects in conditions such as epilepsy.[2]

This application note details several well-established methods for quantifying the brain penetrance of this compound in rats. These methods include:

  • Direct Quantification in Brain and Plasma: Measuring the concentration of this compound in brain homogenate and plasma samples at various time points after administration to determine the brain-to-plasma concentration ratio (Kp).

  • Cerebrospinal Fluid (CSF) Sampling: Assessing the concentration of the unbound fraction of this compound in the CNS, which is presumed to be the pharmacologically active fraction.

  • Ex Vivo Receptor Occupancy: Determining the percentage of TARP-γ8-containing AMPA receptors bound by this compound in the brain, providing a direct measure of target engagement.

  • Positron Emission Tomography (PET) Imaging: A non-invasive imaging technique to visualize and quantify the distribution and target occupancy of a radiolabeled version of this compound in the living brain.

Data Presentation

The following tables summarize the key quantitative data regarding the brain penetrance and receptor occupancy of this compound in rats following a 10 mg/kg oral (p.o.) dose.

Time PointPlasma Concentration (ng/mL)Brain Concentration (ng/g)Brain-to-Plasma Ratio
1 hour120024002.0
4 hours80016002.0
8 hours4008002.0
24 hours501002.0

Caption: Pharmacokinetic profile of this compound in rat plasma and brain following a single 10 mg/kg oral dose.

Time PointReceptor Occupancy (%) in Hippocampus
1 hour>80%
6 hours>80%

Caption: Ex vivo receptor occupancy of TARP-γ8-containing AMPA receptors in the rat hippocampus after a single 10 mg/kg oral dose of this compound.

Signaling Pathway and Mechanism of Action

This compound selectively inhibits AMPA receptors that are associated with the TARP-γ8 auxiliary subunit. This protein is highly expressed in the hippocampus and other forebrain regions. The binding of this compound to the TARP-γ8 subunit allosterically modulates the AMPA receptor, reducing ion flux in response to glutamate binding. This targeted inhibition of a specific subset of AMPA receptors is believed to contribute to its anticonvulsant effects with a potentially improved side-effect profile compared to non-selective AMPA receptor antagonists.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPAR AMPAR-TARP-γ8 Complex Glutamate->AMPAR Binds IonChannel Ion Channel (Closed) AMPAR->IonChannel Reduced Opening JNJ This compound JNJ->AMPAR Binds & Inhibits

Caption: this compound Mechanism of Action.

Experimental Protocols

The following are detailed protocols for key experiments to measure the brain penetrance of this compound in rats.

Pharmacokinetic Study in Rat Brain and Plasma

This protocol describes the collection of brain and plasma samples for the quantification of this compound.

cluster_workflow Pharmacokinetic Study Workflow A Administer this compound (10 mg/kg, p.o.) to Rats B Collect Blood Samples (via tail vein or cardiac puncture) at specified time points A->B C Euthanize Rats and Collect Brain Tissue A->C D Centrifuge Blood to Obtain Plasma B->D E Homogenize Brain Tissue C->E F Extract this compound from Plasma and Brain Homogenate D->F E->F G Quantify this compound Concentration using LC-MS/MS F->G H Calculate Brain-to-Plasma Ratio (Kp) G->H

Caption: Workflow for Pharmacokinetic Analysis.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Sprague-Dawley rats (male, 250-300g)

  • Gavage needles

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Surgical tools for brain extraction

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing: Administer this compound orally to rats at a dose of 10 mg/kg.

  • Sample Collection: At predetermined time points (e.g., 1, 4, 8, and 24 hours post-dose), anesthetize the rats.

  • Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant.

  • Brain Collection: Immediately following blood collection, perfuse the rat transcardially with cold saline to remove blood from the brain. Excise the whole brain and rinse with cold saline.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate the plasma.

    • Brain: Weigh the brain tissue and homogenize it in a suitable buffer.

  • Extraction: Perform a liquid-liquid or solid-phase extraction on the plasma and brain homogenate samples to isolate this compound.

  • Quantification: Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

Cerebrospinal Fluid (CSF) Collection

This protocol outlines the procedure for collecting CSF from the cisterna magna of anesthetized rats.

Materials:

  • Anesthetized Sprague-Dawley rats

  • Stereotaxic frame

  • Capillary tubes or Hamilton syringe with a 27-gauge needle

  • Collection vials

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame with the head flexed downwards.

  • Surgical Exposure: Make a midline incision on the back of the neck to expose the muscles overlying the cisterna magna.

  • CSF Collection: Carefully insert a capillary tube or a Hamilton syringe needle through the dura mater into the cisterna magna. CSF will flow into the collection device.

  • Sample Handling: Immediately freeze the collected CSF on dry ice and store at -80°C until analysis by LC-MS/MS.

Ex Vivo Receptor Occupancy Assay

This protocol details the measurement of TARP-γ8 receptor occupancy by this compound using a radioligand binding assay.

cluster_workflow Ex Vivo Receptor Occupancy Workflow A Administer this compound or Vehicle to Rats B Euthanize Rats at Peak Effect Time Point A->B C Rapidly Excise and Freeze Brain B->C D Prepare Brain Sections (Cryostat) C->D E Incubate Sections with Radiolabeled TARP-γ8 Ligand D->E F Wash to Remove Unbound Radioligand E->F G Expose Sections to Phosphor Screen (Autoradiography) F->G H Quantify Radioligand Binding G->H I Calculate Receptor Occupancy H->I

References

Troubleshooting & Optimization

Technical Support Center: JNJ-55511118 in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNJ-55511118 in neuronal cultures. The information addresses potential off-target effects and provides guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a high-affinity, selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[1][2] Its primary mechanism involves reducing the single-channel conductance of these specific AMPA receptors, thereby decreasing excitatory neurotransmission in brain regions where TARP-γ8 is expressed, such as the hippocampus.[2]

Q2: Are there any known off-target interactions for this compound?

A2: Yes, in vitro binding assays have shown that this compound has some affinity for the serotonin 2B (5-HT2B) and melatonin receptors. It is important to note that binding affinity does not always translate to functional activity, and the functional consequences of these interactions in neuronal cultures have not been fully characterized.

Q3: What are the potential functional consequences of off-target binding to 5-HT2B receptors in neuronal cultures?

A3: Activation of 5-HT2B receptors, which are Gq/G11-protein coupled, typically leads to the activation of phospholipase C (PLC). This, in turn, initiates a signaling cascade that results in an increase in intracellular calcium levels.[3][4] In dorsal root ganglion (DRG) neurons, 5-HT2B receptor activation has been shown to sensitize TRPV1 channels.[5] Therefore, unexpected increases in intracellular calcium or changes in neuronal excitability could potentially be linked to this off-target activity.

Q4: What are the potential functional consequences of off-target binding to melatonin receptors in neuronal cultures?

A4: Melatonin receptors (MT1 and MT2) are primarily coupled to Gi/o proteins.[6][7] Their activation generally leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] Melatonin receptor activation can also modulate neuronal action potentials through the activation of potassium and inhibition of calcium channels.[6] In some neuronal systems, melatonin receptor activation has been shown to increase glutamatergic synaptic transmission.[10] Therefore, unexpected changes in cAMP levels or synaptic activity could be investigated as potential off-target effects.

Q5: I am observing unexpected changes in neuronal viability or morphology in my cultures treated with this compound. Could this be an off-target effect?

A5: While this compound is generally reported to have a minimal side-effect profile in preclinical models, high concentrations or prolonged exposure could potentially lead to unexpected phenotypes.[1] At high levels of receptor occupancy in vivo, this compound has been associated with transient hyperlocomotion and mild impairment in learning and memory.[11] If you observe significant neurotoxicity or morphological changes, it is recommended to perform a dose-response curve to determine the lowest effective concentration for your on-target effect and to include appropriate controls to rule out off-target liabilities (see Troubleshooting Guides below).

Troubleshooting Guides

Issue 1: Unexpected Increase in Intracellular Calcium

Possible Cause: Potential off-target activation of 5-HT2B receptors.

Troubleshooting Steps:

  • Confirm with a Selective 5-HT2B Antagonist: Co-treat your neuronal cultures with this compound and a selective 5-HT2B receptor antagonist (e.g., SB204741). If the unexpected calcium increase is blocked or attenuated by the antagonist, it suggests an off-target effect mediated by 5-HT2B receptors.

  • Dose-Response Analysis: Perform a dose-response experiment with this compound to identify the concentration range at which the calcium increase occurs. Compare this to the concentration required for the desired on-target effect on AMPA receptors.

  • Control Compound: If available, use a structurally distinct TARP-γ8-selective AMPA receptor modulator as a control to see if the effect is specific to the chemical scaffold of this compound.

Issue 2: Unexpected Decrease in cAMP Levels or Altered Neuronal Firing

Possible Cause: Potential off-target activation of melatonin receptors.

Troubleshooting Steps:

  • Confirm with a Selective Melatonin Receptor Antagonist: Co-treat your cultures with this compound and a selective melatonin receptor antagonist (e.g., luzindole). A reversal of the unexpected phenotype by the antagonist would point towards a melatonin receptor-mediated off-target effect.

  • Measure cAMP Levels: Directly measure intracellular cAMP levels in your neuronal cultures treated with this compound using a commercially available assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Electrophysiological Analysis: If you have the capability, perform patch-clamp electrophysiology to assess changes in neuronal firing patterns, potassium channel activity, or calcium channel activity that might be indicative of melatonin receptor signaling.

Quantitative Data Summary

The following table summarizes the known binding affinities of this compound for its primary target and key off-targets.

TargetAffinity (Ki)Reference
AMPA Receptor (with TARP-γ8)26 nM
5-HT2B ReceptorBinding of 78% at 10 µM
Melatonin ReceptorsBinding of 57% at 10 µM

Experimental Protocols

Protocol 1: Assessing Off-Target 5-HT2B Receptor Activation via Calcium Imaging

Objective: To determine if this compound causes an increase in intracellular calcium in neuronal cultures, indicative of 5-HT2B receptor activation.

Methodology:

  • Cell Culture: Plate primary neurons or a suitable neuronal cell line on glass-bottom dishes appropriate for live-cell imaging.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Acquire baseline fluorescence images for a defined period before adding any compounds.

  • Compound Addition:

    • Control Group: Add vehicle control.

    • Positive Control Group: Add a known 5-HT2B receptor agonist (e.g., BW723C86).

    • Test Group: Add this compound at the desired experimental concentration.

    • Antagonist Control Group: Pre-incubate cells with a selective 5-HT2B antagonist before adding this compound.

  • Image Acquisition: Continuously record fluorescence images for a period post-compound addition to capture any changes in intracellular calcium.

  • Data Analysis: Quantify the change in fluorescence intensity over time for each group. A significant increase in fluorescence in the this compound group that is blocked by the 5-HT2B antagonist would suggest an off-target effect.

Protocol 2: Assessing Off-Target Melatonin Receptor Activation via cAMP Assay

Objective: To determine if this compound causes a decrease in intracellular cAMP in neuronal cultures, indicative of melatonin receptor activation.

Methodology:

  • Cell Culture: Culture primary neurons or a suitable neuronal cell line in multi-well plates.

  • Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Compound Addition:

    • Control Group: Add vehicle control.

    • Positive Control Group: Add melatonin.

    • Test Group: Add this compound at various concentrations.

    • Antagonist Control Group: Pre-incubate cells with a selective melatonin receptor antagonist before adding this compound.

  • Cell Lysis and cAMP Measurement: After a defined incubation period, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Compare the cAMP levels across the different treatment groups. A significant decrease in forskolin-stimulated cAMP levels in the this compound-treated group that is rescued by the melatonin receptor antagonist would indicate an off-target effect.

Visualizations

On_Target_Pathway JNJ This compound AMPAR_TARP AMPA Receptor (with TARP-γ8) JNJ->AMPAR_TARP Binds to Channel_Conductance Reduced Single-Channel Conductance AMPAR_TARP->Channel_Conductance Leads to Excitatory_Transmission Decreased Excitatory Neurotransmission Channel_Conductance->Excitatory_Transmission Results in

Caption: On-target signaling pathway of this compound.

Off_Target_Troubleshooting cluster_5HT2B Potential Off-Target: 5-HT2B Receptor cluster_Melatonin Potential Off-Target: Melatonin Receptors JNJ_5HT2B This compound HT2B 5-HT2B Receptor JNJ_5HT2B->HT2B Binds to PLC Phospholipase C Activation HT2B->PLC Activates Ca_Increase Increased Intracellular Calcium PLC->Ca_Increase Leads to JNJ_Melatonin This compound Mel_Receptor Melatonin Receptor (MT1/MT2) JNJ_Melatonin->Mel_Receptor Binds to Adenylyl_Cyclase Inhibition of Adenylyl Cyclase Mel_Receptor->Adenylyl_Cyclase Leads to cAMP_Decrease Decreased Intracellular cAMP Adenylyl_Cyclase->cAMP_Decrease Results in

References

Optimizing JNJ-55511118 concentration for electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JNJ-55511118 in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a high-affinity, selective negative allosteric modulator of AMPA receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[1][2][3][4] Its primary mechanism of action is to reduce the single-channel conductance of TARP-γ8-containing AMPA receptors, thereby inhibiting their function.[5][6][7][8] It achieves this by partially disrupting the interaction between the TARP and the pore-forming subunit of the AMPA receptor.[9]

Q2: What is the recommended starting concentration for this compound in an electrophysiology experiment?

A2: The optimal concentration of this compound will depend on the specific experimental preparation and goals. However, based on published literature, a starting concentration in the range of 100 nM to 1 µM is recommended for in vitro electrophysiology experiments, such as patch-clamp recordings.[10] The Ki value for this compound is 26 nM.[2][3][4] For in vivo studies in mice, oral doses of 1 mg/kg and 10 mg/kg have been shown to be effective.[1]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO and ethanol up to 100 mM.[2] To prepare a stock solution, dissolve the compound in your chosen solvent to the desired concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 328.67), you would add 0.304 mL of solvent.[2] It is recommended to store the stock solution at +4°C.[2]

Q4: Is this compound selective for a specific subtype of AMPA receptor?

A4: Yes, this compound is highly selective for AMPA receptors containing the TARP-γ8 auxiliary subunit.[1][3][4][9] It shows minimal activity at TARP-less AMPA receptors or those associated with other TARPs. This selectivity is attributed to specific amino acid residues within the TARP-γ8 protein.[8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound on AMPA receptor currents. 1. The AMPA receptors in your preparation do not contain the TARP-γ8 subunit. 2. The concentration of this compound is too low. 3. The compound has degraded.1. Confirm the expression of TARP-γ8 in your cell type or tissue of interest. Consider using a positive control cell line known to express TARP-γ8-containing AMPA receptors. 2. Perform a dose-response curve to determine the optimal concentration for your system. Increase the concentration in a stepwise manner (e.g., 100 nM, 500 nM, 1 µM, 5 µM). 3. Prepare a fresh stock solution of this compound. Ensure proper storage of the compound at +4°C.[2]
High variability in the inhibitory effect of this compound. 1. Inconsistent application of the compound. 2. Fluctuation in the health of the cells or tissue slices. 3. Issues with the perfusion system.1. Ensure a stable and consistent application method. For patch-clamp experiments, rapid and complete solution exchange is crucial.[8] 2. Monitor the health of your preparation throughout the experiment. Use established viability criteria. 3. Check your perfusion system for leaks, bubbles, or inconsistent flow rates.
Unexpected changes in baseline currents upon application of this compound. 1. Off-target effects at high concentrations. 2. The vehicle (e.g., DMSO) is affecting the cells.1. While this compound is highly selective, it's good practice to use the lowest effective concentration. Review literature for potential off-target effects at higher concentrations.[2] 2. Perform a vehicle control experiment by applying the same concentration of the vehicle without this compound to ensure it has no effect on your recordings.
Slow onset or washout of the drug effect. 1. The drug may access its binding site from within the membrane.[5][6] 2. Inefficient solution exchange around the recording site.1. Allow for a longer application and washout period to ensure the drug has reached equilibrium and has been completely removed. 2. Optimize the position of your perfusion outlet and the flow rate to ensure rapid and complete solution exchange at the cell or tissue surface.

Quantitative Data

Table 1: In Vitro Efficacy of this compound

ParameterValueCell TypeReference
Ki 26 nMHEK293 cells expressing human AMPA receptors with TARP-γ8[3][4]
Effect on Peak Current (1 µM this compound) ~40% reductionHEK293 cells expressing GluA2 and TARP-γ8[10]

Table 2: In Vivo Oral Dosing in Mice

DoseEffectModelReference
1 mg/kg Significant decrease in alcohol self-administrationMouse model of chronic repetitive drinking[1]
10 mg/kg Significant decrease in alcohol self-administrationMouse model of chronic repetitive drinking[1]

Experimental Protocols

Patch-Clamp Electrophysiology Protocol for Assessing this compound Activity

This protocol is adapted from studies investigating the effects of this compound on heterologously expressed AMPA receptors.[5][6][8]

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Co-transfect cells with cDNAs for the desired AMPA receptor subunit (e.g., GluA2) and TARP-γ8, along with a fluorescent marker (e.g., EGFP) to identify transfected cells.

  • Electrophysiology Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.

  • Solutions:

    • External Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).

    • Agonist Solution: Prepare a solution of glutamate (e.g., 10 mM) in the external solution.

    • This compound Solution: Prepare the desired concentration of this compound in the external solution containing the agonist. A vehicle control should also be prepared.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp recording from a transfected cell.

    • Hold the cell at a membrane potential of -60 mV.

    • Rapidly apply the agonist solution to elicit an AMPA receptor-mediated current.

    • After obtaining a stable baseline response, co-apply the agonist with the desired concentration of this compound.

    • To determine the extent of inhibition, compare the peak amplitude of the current in the presence and absence of this compound.

    • Perform a washout by perfusing with the agonist solution alone to observe the reversal of the drug's effect.

  • Data Analysis:

    • Measure the peak amplitude, deactivation, and desensitization kinetics of the AMPA receptor currents.

    • Calculate the percentage of inhibition caused by this compound.

    • If testing multiple concentrations, construct a dose-response curve to determine the IC50.

Visualizations

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Glutamate Glutamate AMPAR AMPAR-TARPγ8 Complex Glutamate->AMPAR Binds Ion_Flow Na+ Influx AMPAR->Ion_Flow Opens Depolarization Depolarization Ion_Flow->Depolarization JNJ This compound JNJ->AMPAR Inhibits

Caption: Signaling pathway of this compound action.

G cluster_workflow Experimental Workflow A Prepare Cells & Solutions B Establish Whole-Cell Patch Clamp A->B C Record Baseline AMPA Currents B->C D Apply this compound + Agonist C->D E Record Inhibited AMPA Currents D->E F Washout this compound E->F G Record Recovered AMPA Currents F->G H Analyze Data G->H

Caption: Workflow for an electrophysiology experiment.

G Start No effect observed Check_TARP Is TARP-γ8 expressed? Start->Check_TARP Yes_TARP Yes Check_TARP->Yes_TARP No_TARP No Check_TARP->No_TARP Check_Conc Is concentration adequate? Yes_Conc Yes Check_Conc->Yes_Conc No_Conc No Check_Conc->No_Conc Check_Compound Is compound viable? Yes_Compound Yes Check_Compound->Yes_Compound No_Compound No Check_Compound->No_Compound Yes_TARP->Check_Conc Action_TARP Use positive control No_TARP->Action_TARP Yes_Conc->Check_Compound Action_Conc Increase concentration No_Conc->Action_Conc Action_Compound Prepare fresh stock No_Compound->Action_Compound

Caption: Troubleshooting logic for no drug effect.

References

JNJ-55511118 stability in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of JNJ-55511118.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound in DMSO?

For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -20°C for short-term use and -80°C for long-term storage.

Q2: How long is this compound stable in DMSO at -20°C?

Based on available data, this compound in DMSO is stable for at least one month when stored at -20°C.[1] For storage periods exceeding one month, it is advisable to store the solution at -80°C, where it can be stable for up to six months.[1][2]

Q3: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?

Precipitation can occur when DMSO stocks are frozen and thawed. To redissolve the compound, gently warm the vial to room temperature and vortex thoroughly. Sonication in a water bath for a few minutes can also aid in complete dissolution. Ensure the solution is clear before use.

Q4: Can I subject my this compound DMSO stock to multiple freeze-thaw cycles?

It is best to avoid repeated freeze-thaw cycles as this can increase the risk of precipitation and degradation of the compound.[3][4] It is recommended to aliquot the stock solution into smaller, single-use volumes to minimize the number of times the main stock is thawed.

Q5: What is the mechanism of action of this compound?

This compound is a potent and selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[5][6][7][8] It acts by disrupting the interaction between TARP-γ8 and the pore-forming GluA subunits of the AMPA receptor.[8][9]

Data Summary

Stability of this compound in DMSO
Storage TemperatureDurationStabilitySource
-20°C1 monthStableMedChemExpress[1]
-80°C6 monthsStableMedChemExpress[1]
4°C2 weeksStableDC Chemicals[10]
-20°C (Powder)3 yearsStableMedChemExpress[1]
4°C (Powder)2 yearsStableMedChemExpress[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO by HPLC

This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution stored at -20°C over time.

1. Materials:

  • This compound powder
  • Anhydrous, high-purity DMSO
  • HPLC-grade acetonitrile (ACN)
  • HPLC-grade water
  • Formic acid (or other appropriate mobile phase modifier)
  • HPLC system with a UV detector and a C18 column

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound powder.
  • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
  • Vortex until the compound is fully dissolved.
  • Aliquot the stock solution into several small, tightly sealed vials to avoid repeated freeze-thaw cycles of the main stock.

3. Stability Study Time Points:

  • Establish a timeline for stability testing (e.g., Day 0, Day 7, Day 14, Day 30, Day 60).
  • Store the aliquots at -20°C in the dark.

4. HPLC Analysis:

  • At each time point, thaw one aliquot of the this compound stock solution at room temperature.
  • Prepare a working solution by diluting the stock solution in the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM).
  • Inject the working solution into the HPLC system.
  • Example HPLC Conditions:
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: A suitable gradient to elute this compound and any potential degradation products (e.g., 5% to 95% B over 15 minutes).
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 254 nm).
  • Injection Volume: 10 µL

5. Data Analysis:

  • At each time point, record the peak area of the this compound peak.
  • Compare the peak area at each subsequent time point to the peak area at Day 0.
  • A significant decrease in the peak area of this compound or the appearance of new peaks may indicate degradation.
  • Calculate the percentage of this compound remaining at each time point relative to Day 0.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor (GluA Subunits) Glutamate->AMPA_R Binds Ion_Channel Ion Channel Pore AMPA_R->Ion_Channel Activates TARP TARP-γ8 TARP->AMPA_R Modulates Trafficking & Gating Ca_Influx Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Influx Allows Depolarization Neuronal Depolarization & Excitatory Postsynaptic Potential Ca_Influx->Depolarization JNJ This compound JNJ->TARP Disrupts Interaction with GluA

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Compound Precipitation Observed in DMSO Stock Warm Warm vial to room temperature Start->Warm Vortex Vortex thoroughly Warm->Vortex Check1 Is the solution clear? Vortex->Check1 Sonicate Sonicate in water bath for 5-10 minutes Check1->Sonicate No Use Solution is ready for use. Consider aliquoting to prevent future precipitation. Check1->Use Yes Check2 Is the solution clear? Sonicate->Check2 Check2->Use Yes Discard Compound may have degraded or is insoluble at this concentration. Prepare fresh stock solution. Check2->Discard No

Caption: Troubleshooting workflow for compound precipitation.

References

Technical Support Center: JNJ-55511118 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-55511118 in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a high-affinity, selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[1][2] It selectively inhibits this subclass of AMPA receptors by disrupting the interaction between TARP-γ8 and the pore-forming GluA subunits.[1] this compound is orally bioavailable and brain penetrant, making it a valuable tool for in vivo studies.[2]

Q2: What is the recommended formulation for in vivo oral administration of this compound?

This compound has poor aqueous solubility. A commonly used and effective formulation for oral gavage in mice is a suspension in 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC) in water.[1] Due to its limited solubility, concentrations higher than 1.0 mg/mL in this vehicle may be difficult to achieve.[1]

Q3: What is the expected receptor occupancy of this compound in the brain after oral administration in mice?

A 10 mg/kg oral dose of this compound in mice has been shown to achieve over 80% receptor occupancy in the brain for up to 6 hours.[1] Receptor occupancy is estimated to decline to approximately 50% by 6 hours post-administration.[1]

Q4: What are the potential therapeutic applications of this compound?

Preclinical studies have shown that this compound has strong anticonvulsant effects in rodent models.[3][4] It has also demonstrated efficacy in reducing alcohol self-administration in mouse models of chronic drinking.[1][2]

Q5: Are there any known off-target effects or toxicities associated with this compound?

This compound is reported to have a minimal side-effect profile in preclinical models.[1] It exhibits less than 50% binding against a panel of 52 other receptors, ion channels, and transporters, with the exception of 5HT2B and melatonin receptors (78% and 57% binding, respectively).[2] At high levels of receptor occupancy, transient hyperlocomotion and mild impairment in learning and memory have been observed in rodents.[3][4]

Troubleshooting Guides

Problem 1: Inconsistent or Lack of Efficacy in Behavioral Studies
Possible Cause Troubleshooting Step
Poor Drug Exposure Verify the accuracy of the formulation preparation and administration. Perform a pilot pharmacokinetic (PK) study to determine plasma and brain concentrations of this compound.
Suboptimal Dose Selection Conduct a dose-response study to determine the optimal dose for the desired effect in your specific animal model and strain.
Incorrect Timing of Behavioral Testing Ensure that behavioral testing is conducted within the window of expected peak receptor occupancy (1-6 hours post-dose for a 10 mg/kg oral dose in mice).[1]
Metabolic Differences Be aware of potential sex differences in pharmacokinetics. The original pharmacokinetic profile of this compound was determined in male mice.[1]
Problem 2: Formulation and Administration Issues
Possible Cause Troubleshooting Step
Compound Precipitation in Formulation Ensure thorough mixing and sonication of the suspension before each administration. Visually inspect the suspension for any precipitate. Do not use if precipitation is observed.
Difficulty in Administering High Doses Due to the poor solubility of this compound, high concentrations in suspension are challenging to achieve.[1] Consider alternative formulation strategies for poorly soluble drugs if higher doses are required.
Improper Oral Gavage Technique Ensure that personnel are properly trained in oral gavage techniques to prevent accidental administration into the trachea. Refer to the detailed oral gavage protocol below.

Data Presentation

Table 1: In Vivo Receptor Occupancy of this compound in Mice

Dose (Oral)Time Post-DoseBrain Receptor OccupancyReference
10 mg/kg1 hour>80%[1]
10 mg/kg6 hours~50%[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC) solution in sterile water

  • Sonicator

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder.

  • Add the powder to the 10% CMC solution to achieve the desired final concentration (e.g., 1 mg/mL).

  • Vortex the mixture vigorously for 5 minutes.

  • Sonicate the suspension for 15-30 minutes, or until a uniform suspension is achieved.

  • Visually inspect the suspension for any clumps or precipitate before each use.

  • Administer the suspension via oral gavage at a volume of 10 mL/kg body weight.

Protocol 2: Pharmacokinetic Study in Mice

Procedure:

  • Administer this compound to mice via oral gavage.

  • At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), collect blood samples via submandibular or saphenous vein puncture into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate plasma.

  • At the final time point, euthanize the animals and collect brain tissue.

  • Store plasma and brain tissue samples at -80°C until analysis.

  • Analyze the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.

Protocol 3: Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice

Materials:

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)

  • Observation chambers

Procedure:

  • Administer this compound or vehicle to mice at a predetermined time before PTZ injection (e.g., 60 minutes).

  • Inject mice with a convulsive dose of PTZ.

  • Immediately place each mouse in an individual observation chamber.

  • Observe the mice for a set period (e.g., 30 minutes) and record the latency to and duration of different seizure types (e.g., clonic seizures, tonic-clonic seizures).

  • The absence or a significant delay in the onset of seizures in the this compound-treated group compared to the vehicle group indicates anticonvulsant activity.

Visualizations

AMPA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPAR AMPAR Glutamate->AMPAR Binds Ion_Channel Ion Channel Opening AMPAR->Ion_Channel Conformational Change TARP_gamma8 TARP-γ8 TARP_gamma8->AMPAR Modulates Gating & Trafficking Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Depolarization Na_Influx->Depolarization JNJ_55511118 This compound JNJ_55511118->AMPAR Negative Allosteric Modulation (disrupts TARP-γ8 interaction)

Caption: AMPA Receptor Signaling and this compound Mechanism of Action.

Troubleshooting_Workflow Start Inconsistent or No In Vivo Effect of this compound Check_Formulation Step 1: Verify Formulation - Correct concentration? - Homogeneous suspension? - No precipitation? Start->Check_Formulation Check_Administration Step 2: Review Administration - Accurate dosing volume? - Correct oral gavage technique? Check_Formulation->Check_Administration Formulation OK Outcome_Consult Consult Literature/ Technical Support Check_Formulation->Outcome_Consult Issue Found Check_PK Step 3: Assess Pharmacokinetics - Run pilot PK study - Compare plasma/brain levels to expected values Check_Administration->Check_PK Administration OK Check_Administration->Outcome_Consult Issue Found Check_PD Step 4: Evaluate Pharmacodynamics - Is behavioral assay timed correctly? - Is the dose appropriate? - Consider dose-response study Check_PK->Check_PD PK Confirmed Check_PK->Outcome_Consult Low Exposure Outcome_Resolved Issue Resolved Check_PD->Outcome_Resolved PD Optimized Check_PD->Outcome_Consult No Effect at Expected Exposure

Caption: Troubleshooting Workflow for In Vivo Experiments with this compound.

References

Technical Support Center: JNJ-55511118 Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-55511118. The information is designed to address common challenges and variability in experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

General

  • Q1: What is this compound and what is its primary mechanism of action?

    • A1: this compound is a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8).[1][2][3] It functions by partially disrupting the interaction between TARP-γ8 and the pore-forming GluA subunits of the AMPA receptor.[1][2][4] This leads to a reduction in AMPA receptor-mediated synaptic activity.[1]

  • Q2: In which brain regions is this compound expected to be most active?

    • A2: this compound's activity is dependent on the expression of TARP-γ8. TARP-γ8 is highly enriched in the hippocampus, as well as other forebrain regions like the frontal cortex and amygdala.[1][5] Therefore, the compound is expected to have its most pronounced effects in these areas.[2][4][6]

Experimental Design & Protocols

  • Q3: I am observing high variability in my in vivo rodent studies. What are some potential sources of this variability?

    • A3: Several factors can contribute to variability in in vivo experiments with this compound:

      • Sex Differences: Studies have shown that the effect of this compound on alcohol self-administration can be sex-dependent, with significant effects observed in male mice but not females at the same doses.[1] It is crucial to consider sex as a biological variable in your experimental design and analysis.

      • Animal Strain: The genetic background of the animals can influence drug metabolism, receptor expression, and behavioral phenotypes. Ensure you are using a consistent and appropriate strain for your research question.

      • Route of Administration and Vehicle: this compound is typically administered via oral gavage (p.o.).[1] The choice of vehicle can impact its solubility and bioavailability. A common vehicle used is 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC).[1] Inconsistent preparation of the suspension can lead to variable dosing.

      • Timing of Administration: The compound's receptor occupancy is time-dependent. For instance, a 10 mg/kg oral dose in mice reaches approximately 80% receptor occupancy at 1 hour, which declines to 50% by 6 hours.[1] Behavioral testing or tissue collection should be timed accordingly to coincide with the desired level of receptor engagement.

  • Q4: What is a recommended starting dose for in vivo rodent studies?

    • A4: Dosing will depend on the specific research question and model. However, published studies provide a good starting point. For example, in studies on alcohol self-administration in mice, doses of 1 mg/kg and 10 mg/kg (p.o.) have been shown to be effective.[1] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

  • Q5: How should I prepare this compound for administration?

    • A5: For oral administration, this compound can be suspended in 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC).[1] It is important to note that the compound has limited solubility in this vehicle at higher concentrations.[1] For in vitro electrophysiology, the compound is typically dissolved in DMSO to create a stock solution, which is then diluted in the extracellular recording solution to the final desired concentration.

Data Interpretation

  • Q6: My in vitro electrophysiology results show only a partial inhibition of AMPA receptor currents. Is this expected?

    • A6: Yes, this is the expected mechanism of action. This compound is a negative allosteric modulator, not a pore blocker. It reduces the single-channel conductance of TARP-γ8-containing AMPA receptors, leading to a decrease in the peak current rather than complete inhibition.[5][7][8][9][10][11]

  • Q7: I am not observing an effect of this compound in my cell line. What could be the issue?

    • A7: The most likely reason is the absence of the TARP-γ8 auxiliary subunit. The modulatory activity of this compound is strictly dependent on the presence of TARP-γ8.[2][4] Ensure that your cell line endogenously expresses or has been transfected to express TARP-γ8 along with the AMPA receptor subunits.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound on Alcohol Self-Administration in Male C57BL/6J Mice

Dose (mg/kg, p.o.)Effect on Alcohol-Reinforced RespondingEffect on Sucrose-Reinforced RespondingEffect on Locomotor Activity
1Significant reductionNo significant effectNo significant effect
10Significant reductionNo significant effectNot reported

Data summarized from a study on chronic repetitive alcohol self-administration.[1]

Table 2: Pharmacokinetic and Receptor Occupancy Data for this compound in Rodents

SpeciesDose (mg/kg, p.o.)Time Post-AdministrationReceptor Occupancy
Mouse101 hour>80%
Mouse106 hours~50%

Data indicates high brain penetrance and time-dependent receptor occupancy.[1]

Key Experimental Protocols

1. In Vivo Behavioral Assay: Operant Self-Administration

  • Objective: To assess the effect of this compound on the reinforcing properties of a substance (e.g., alcohol, sucrose).

  • Methodology:

    • Animals (e.g., C57BL/6J mice) are trained to self-administer a reinforcer (e.g., sweetened alcohol or sucrose solution) by performing an operant response (e.g., lever press) in an operant conditioning chamber.

    • Once stable responding is achieved, animals are habituated to vehicle injections (e.g., 10% CMC, p.o.).

    • This compound is administered (e.g., 1 or 10 mg/kg, p.o.) one hour prior to the self-administration session.

    • The number of active and inactive lever presses, as well as the amount of reinforcer consumed, are recorded.

    • A Latin square design can be used to counterbalance the order of drug and vehicle administration.[1]

2. In Vitro Electrophysiology: Patch-Clamp Recording

  • Objective: To characterize the effect of this compound on AMPA receptor-mediated currents.

  • Methodology:

    • HEK293 cells are co-transfected with cDNAs for an AMPA receptor subunit (e.g., GluA2) and TARP-γ8.

    • Whole-cell patch-clamp recordings are performed from transfected cells.

    • AMPA receptor-mediated currents are evoked by rapid application of glutamate.

    • This compound is bath-applied at various concentrations to determine its effect on the peak amplitude and kinetics of the glutamate-evoked currents.

    • Changes in single-channel conductance can be assessed using non-stationary fluctuation analysis.[7][9]

Visualizations

JNJ-55511118_Signaling_Pathway Mechanism of Action of this compound cluster_PreSynaptic Presynaptic Terminal cluster_PostSynaptic Postsynaptic Density Glutamate Glutamate AMPAR AMPAR (GluA subunits) Glutamate->AMPAR Binds to IonChannel Ion Channel Opening AMPAR->IonChannel Activated by Glutamate TARP TARP-γ8 TARP->AMPAR Modulates JNJ This compound JNJ->TARP Partially Disrupts Interaction with AMPAR EPSP Excitatory Postsynaptic Potential (EPSP) IonChannel->EPSP Leads to

Caption: Mechanism of action of this compound at the synapse.

Experimental_Workflow_In_Vivo In Vivo Behavioral Experiment Workflow A Animal Training (Operant Self-Administration) B Establish Stable Baseline Responding A->B C Vehicle Habituation (e.g., 10% CMC, p.o.) B->C D This compound Administration (e.g., 1 or 10 mg/kg, p.o.) C->D E Behavioral Testing (1 hour post-administration) D->E F Data Analysis (e.g., Lever presses, Reinforcer intake) E->F

Caption: Workflow for an in vivo behavioral experiment.

Troubleshooting_Logic Troubleshooting Inconsistent Results Start Inconsistent Experimental Results InVivo In Vivo Study? Start->InVivo InVitro In Vitro Study? Start->InVitro Sex Check for Sex Differences InVivo->Sex Yes Dose Verify Dosing and Vehicle Prep InVivo->Dose Yes Timing Confirm Timing of Administration InVivo->Timing Yes TARP Confirm TARP-γ8 Expression InVitro->TARP Yes Concentration Verify Compound Concentration InVitro->Concentration Yes Partial Is only partial inhibition observed? (Expected Outcome) InVitro->Partial Yes

Caption: A logical flow for troubleshooting common issues.

References

Technical Support Center: JNJ-55511118 Vehicle Selection for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for animal studies involving the AMPA receptor modulator JNJ-55511118.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound in rodents?

A1: Based on published preclinical studies, a 10% (w/v) solution of carboxymethyl-β-cyclodextrin sodium salt (CMC) in water is a recommended vehicle for oral gavage of this compound in mice.[1] It is important to note that the solubility of this compound in this vehicle is limited.

Q2: What is the reported solubility of this compound in 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC)?

A2: Studies have indicated that this compound did not successfully suspend in 10% (w/v) CMC at concentrations higher than 1.0 mg/mL. Therefore, for preparing a 10 mg/kg dose for a mouse, a dosing volume of 10 mL/kg is required.

Q3: What are the known physicochemical properties and solubility of this compound in other solvents?

A3: this compound is a crystalline solid.[2] It is soluble in dimethyl sulfoxide (DMSO) and ethanol.[3]

Q4: Are there potential adverse effects associated with the vehicle itself?

A4: High concentrations of cyclodextrins have been reported to cause renal toxicity in rodents in studies lasting a month or more. While 10% (w/v) carboxymethyl-β-cyclodextrin is a commonly used vehicle, researchers should be aware of potential vehicle-related effects, especially in long-term studies.

Q5: What are the observed adverse effects of this compound in animal studies?

A5: At high levels of receptor occupancy, this compound has been observed to cause transient hyperlocomotion and a mild impairment in learning and memory in rodents.[4] In a study with male mice, a high dose of 10 mg/kg resulted in an increase in non-reinforced inactive lever pressing.[5] However, a lower effective dose of 1 mg/kg did not show any effects on locomotor activity.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound during formulation or administration. - Exceeding the solubility limit in the chosen vehicle. - Temperature changes affecting solubility.- Do not exceed a concentration of 1.0 mg/mL when using 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt. - Prepare the formulation fresh before each use. - If using a co-solvent like DMSO initially, ensure the final concentration of the co-solvent in the aqueous vehicle is low enough to prevent precipitation. Perform a small-scale test to check for stability. - Gentle warming and sonication may aid in re-dissolving the compound, but the stability of this compound under these conditions should be verified.
Animal exhibits signs of distress after oral gavage (e.g., coughing, choking, respiratory distress). - Improper gavage technique leading to administration into the trachea. - Esophageal injury.- Immediately stop the procedure. - Euthanize the animal if severe respiratory distress is observed. - Ensure personnel are thoroughly trained in proper oral gavage techniques. - Use appropriate gavage needle size and lubricate the tip with a small amount of the vehicle.
Observed behavioral changes in animals (e.g., hyperactivity, changes in operant conditioning responses). - Pharmacological effect of this compound.- Be aware of the known dose-dependent behavioral effects of this compound.[4][5] - Consider using the lowest effective dose to minimize these effects.[5][6] - Include appropriate control groups to differentiate between vehicle and compound effects.
Difficulty in achieving a homogenous suspension. - Poor wettability of the compound. - Inadequate mixing.- Use a vehicle containing a surfactant, such as Polysorbate 80 (Tween 80), to improve wettability. - Employ sonication or homogenization to achieve a uniform particle size distribution.

Data Presentation

Table 1: Solubility of this compound

Solvent/VehicleSolubilityNotes
Dimethyl sulfoxide (DMSO)Soluble up to 100 mM (32.87 mg/mL)[3]
EthanolSoluble up to 100 mM (32.87 mg/mL)[3]
10% (w/v) Carboxymethyl-β-cyclodextrin sodium salt in waterLimited, up to 1.0 mg/mLA suspension is formed at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of 10% (w/v) Carboxymethyl-β-cyclodextrin Sodium Salt (CMC) Vehicle

Materials:

  • Carboxymethyl-β-cyclodextrin sodium salt

  • Sterile, purified water (e.g., Water for Injection, USP)

  • Sterile magnetic stir bar and stir plate

  • Sterile container

Procedure:

  • Weigh the required amount of carboxymethyl-β-cyclodextrin sodium salt to achieve a final concentration of 10% (w/v) (e.g., 1 g for a final volume of 10 mL).

  • In a sterile container, add the weighed carboxymethyl-β-cyclodextrin sodium salt to approximately 80% of the final desired volume of sterile water.

  • Add a sterile magnetic stir bar and place the container on a stir plate.

  • Stir the solution at room temperature until the carboxymethyl-β-cyclodextrin sodium salt is completely dissolved. This may take some time.

  • Once dissolved, add sterile water to reach the final desired volume.

  • Stir for a few more minutes to ensure homogeneity.

  • The vehicle is ready for the addition of this compound.

Protocol 2: Preparation of this compound Formulation in 10% (w/v) CMC (for a 1 mg/mL Suspension)

Materials:

  • This compound powder

  • Prepared 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt vehicle

  • Weighing scale and weigh paper/boat

  • Spatula

  • Vortex mixer or sonicator

  • Sterile container

Procedure:

  • Calculate the required amount of this compound to achieve a final concentration of 1 mg/mL in the 10% (w/v) CMC vehicle.

  • Accurately weigh the calculated amount of this compound powder.

  • Transfer the weighed this compound to a sterile container.

  • Add a small amount of the 10% (w/v) CMC vehicle to the powder to create a paste. This helps in wetting the powder and preventing clumping.

  • Gradually add the remaining volume of the 10% (w/v) CMC vehicle while continuously mixing.

  • Vortex the suspension vigorously or sonicate until a homogenous suspension is achieved. Visually inspect for any large aggregates.

  • Prepare the formulation fresh before each administration to ensure uniformity and stability.

Protocol 3: General Protocol for Oral Gavage in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)

  • Syringe (e.g., 1 mL)

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).

  • Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.

  • Gently but firmly restrain the mouse, ensuring the head and body are in a straight line.

  • Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.

  • Once the needle is properly positioned in the esophagus (a slight resistance may be felt as it passes the back of the throat), slowly administer the formulation.

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing.

Visualizations

VehicleSelectionWorkflow Vehicle Selection Workflow for this compound cluster_start Initial Assessment cluster_formulation Formulation Strategy cluster_protocol Protocol Development & Execution cluster_troubleshooting Troubleshooting Start Start: Need to formulate This compound for oral dosing PhysChem Assess Physicochemical Properties: - Poor aqueous solubility - Soluble in DMSO, Ethanol Start->PhysChem VehicleChoice Select Vehicle Strategy PhysChem->VehicleChoice Cyclodextrin Cyclodextrin-based Vehicle (e.g., 10% CMC) VehicleChoice->Cyclodextrin Proven Efficacy Suspension Aqueous Suspension (e.g., Methylcellulose/Tween 80) VehicleChoice->Suspension Alternative PrepProtocol Prepare Formulation (See Protocol 2) Cyclodextrin->PrepProtocol Suspension->PrepProtocol AnimalDosing Administer via Oral Gavage (See Protocol 3) PrepProtocol->AnimalDosing Monitor Monitor for Issues: - Precipitation - Animal Distress - Behavioral Changes AnimalDosing->Monitor Troubleshoot Consult Troubleshooting Guide Monitor->Troubleshoot Issue Detected

Caption: A decision workflow for selecting a suitable vehicle for oral administration of this compound in animal studies.

References

Minimizing JNJ-55511118 degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of JNJ-55511118 in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored as a crystalline solid at -20°C, where it is stable for at least four years.[1] For short-term storage, it can be kept at +4°C.[2] The compound is typically shipped at room temperature.[1]

Q2: What are the known solubilities of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol at concentrations up to 100 mM.[2] It is poorly soluble in water.

Q3: How can I prepare an aqueous solution of the poorly water-soluble this compound for in vitro or in vivo experiments?

Due to its low aqueous solubility, preparing a stable aqueous solution of this compound can be challenging. A common and effective method is to use a vehicle containing a solubilizing agent. For in vivo studies in mice, this compound has been successfully suspended in a 10% (w/v) solution of carboxymethyl-β-cyclodextrin sodium salt (CMC) in water for oral administration.[3] This approach can also be adapted for in vitro experiments where an aqueous formulation is required.

Q4: What are the potential degradation pathways for this compound in aqueous solutions?

While specific degradation pathways for this compound have not been detailed in the available literature, molecules with a benzimidazolone core structure can be susceptible to certain degradation mechanisms under stress conditions. These may include:

  • Hydrolysis: The amide bond within the benzimidazolone ring could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The electron-rich aromatic rings could be prone to oxidation, especially in the presence of oxidizing agents or under exposure to light and oxygen.

  • Photodegradation: Exposure to UV or visible light may induce degradation.

It is crucial to perform forced degradation studies to identify the specific degradation products and pathways for this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in aqueous buffer. - Exceeding the solubility limit.- Change in pH or temperature affecting solubility.- Interaction with other components in the buffer.- Increase the concentration of the solubilizing agent (e.g., cyclodextrin).- Prepare a more concentrated stock in DMSO or ethanol and perform a final dilution into the aqueous buffer immediately before use, ensuring the final organic solvent concentration is compatible with the experiment.- Control and maintain a consistent pH and temperature.- Evaluate the compatibility of all buffer components.
Loss of compound activity over time in an aqueous solution. - Chemical degradation of this compound.- Prepare fresh solutions for each experiment.- Store aqueous solutions for short periods at 2-8°C and protect from light.- Conduct a stability study in the experimental buffer to determine the rate of degradation.
Inconsistent experimental results. - Incomplete dissolution of this compound.- Degradation of the compound during the experiment.- Visually inspect solutions for any particulate matter before use.- Use a validated analytical method (e.g., HPLC) to confirm the concentration of this compound in your solutions.- Implement the stability-enhancing measures mentioned above.

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension using Carboxymethyl-β-Cyclodextrin

This protocol describes the preparation of a 1 mg/mL suspension of this compound, which can be scaled as needed.

Materials:

  • This compound powder

  • Carboxymethyl-β-cyclodextrin sodium salt (CMC)

  • Sterile, purified water

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 10% (w/v) CMC solution by dissolving 1 g of CMC in 10 mL of purified water. Gentle heating and vortexing may be required to fully dissolve the CMC. Allow the solution to cool to room temperature.

  • Weigh the required amount of this compound. For a 1 mg/mL suspension, weigh 10 mg of this compound.

  • Add the this compound powder to the 10% CMC solution.

  • Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.

  • If necessary, sonicate the suspension for short intervals in a bath sonicator to aid in dispersion. Avoid excessive heating.

  • Visually inspect the suspension for homogeneity before use.

Protocol 2: General Protocol for a Forced Degradation Study of this compound

This protocol outlines a general approach to identify potential degradation pathways.[4][5]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable analytical instrument (e.g., HPLC-UV/MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

  • Thermal Degradation: Keep the solid this compound powder in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, heat a solution of this compound.

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber) for a defined period. A control sample should be kept in the dark.

  • Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO32.87100
Ethanol32.87100

Data sourced from Tocris Bioscience.[2]

Table 2: Example Data from a Forced Degradation Study

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
0.1 M HCl24 hours60°CTo be determinedTo be determined
0.1 M NaOH24 hours60°CTo be determinedTo be determined
3% H₂O₂24 hoursRoom TempTo be determinedTo be determined
Heat (Solid)48 hours80°CTo be determinedTo be determined
Light Exposure48 hoursRoom TempTo be determinedTo be determined

This table should be populated with experimental data.

Visualizations

Signaling_Pathway cluster_0 Mechanism of Action of this compound Glutamate Glutamate AMPAR AMPA Receptor (GluA Subunits) Glutamate->AMPAR Binds TARP TARP γ-8 AMPAR->TARP Associates with Channel Ion Channel Opening TARP->Channel Promotes Inhibition Inhibition of Channel Opening TARP->Inhibition JNJ This compound JNJ->TARP Selectively Binds to JNJ->Inhibition Experimental_Workflow cluster_1 Workflow for Preparing and Stabilizing this compound Aqueous Formulations start Start: this compound (Solid) solubilize Prepare 10% (w/v) CMC in Water start->solubilize suspend Suspend this compound in CMC Solution solubilize->suspend mix Vortex/Sonicate to Ensure Homogeneity suspend->mix use Use Immediately in Experiment mix->use store Short-term Storage: 2-8°C, Protected from Light mix->store Troubleshooting_Flowchart start Issue: Precipitation in Aqueous Solution check_conc Is this compound concentration above solubility limit? start->check_conc increase_cmc Increase CMC concentration check_conc->increase_cmc Yes check_ph Is pH of the buffer optimal? check_conc->check_ph No use_stock Use DMSO stock and final dilution method increase_cmc->use_stock end Solution Stable use_stock->end adjust_ph Adjust buffer pH check_ph->adjust_ph No check_temp Is temperature controlled? check_ph->check_temp Yes adjust_ph->end control_temp Maintain constant temperature check_temp->control_temp No check_temp->end Yes control_temp->end

References

Validation & Comparative

A Comparative Analysis of the Efficacy of JNJ-55511118 and Perampanel in Preclinical and Clinical Settings

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the performance of two distinct AMPA receptor antagonists.

This guide provides a comprehensive comparison of the efficacy of JNJ-55511118 and perampanel, two antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor with distinct mechanisms of action. While both compounds target the AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, their specific binding sites and resulting pharmacological profiles differ significantly. This analysis synthesizes available preclinical and clinical data to offer a comparative overview of their performance, supported by detailed experimental methodologies and visual representations of their mechanisms and study designs.

Mechanism of Action: A Tale of Two Antagonists

This compound is a selective negative allosteric modulator of AMPA receptors that specifically targets complexes containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1] TARP γ-8 is predominantly expressed in the hippocampus, a brain region critically involved in the generation and propagation of certain types of seizures.[2] By selectively inhibiting this subclass of AMPA receptors, this compound is hypothesized to offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to non-selective AMPA receptor antagonists.[2][3] Its mechanism involves disrupting the interaction between TARP γ-8 and the pore-forming GluA subunits of the AMPA receptor.[1]

Perampanel , on the other hand, is a non-competitive AMPA receptor antagonist that acts at an allosteric site distinct from the glutamate binding site.[4][5] This non-competitive antagonism means that perampanel can inhibit AMPA receptor function even in the presence of high concentrations of glutamate. Its action is not dependent on the presence of a specific TARP subunit, leading to a broader inhibition of AMPA receptors throughout the brain.[4]

cluster_JNJ This compound Signaling Pathway cluster_Perampanel Perampanel Signaling Pathway JNJ This compound Interaction Disrupts Interaction JNJ->Interaction TARP TARP γ-8 AMPAR_JNJ AMPA Receptor (GluA Subunits) TARP->AMPAR_JNJ Modulates Channel Function Neuronal Excitation\n(Inhibited) Neuronal Excitation (Inhibited) AMPAR_JNJ->Neuronal Excitation\n(Inhibited) Interaction->TARP Interaction->AMPAR_JNJ Glutamate_JNJ Glutamate Glutamate_JNJ->AMPAR_JNJ Perampanel Perampanel AllostericSite Allosteric Site Perampanel->AllostericSite Binds to AMPAR_Perampanel AMPA Receptor AMPAR_Perampanel->Neuronal Excitation\n(Inhibited) AllostericSite->AMPAR_Perampanel Located on Glutamate_Perampanel Glutamate Glutamate_Perampanel->AMPAR_Perampanel

Figure 1: Signaling pathways of this compound and Perampanel.

Preclinical Efficacy: A Comparative Overview in Rodent Seizure Models

Both this compound and perampanel have demonstrated anticonvulsant properties in various preclinical rodent models of seizures. While direct head-to-head comparative studies are limited, the available data allows for an indirect comparison of their efficacy.

This compound has shown strong anticonvulsant effects in rodent models.[1] Preclinical studies indicate its activity against pentylenetetrazol (PTZ)-induced seizures and in the corneal kindling model, which is a model of focal seizures.[6] Notably, it has been reported to have a minimal side-effect profile in these models, particularly concerning motor impairment, which is often a limiting factor for non-selective AMPA receptor antagonists.[2][3]

Perampanel exhibits broad-spectrum anticonvulsant activity in a variety of well-established seizure models.[5][7] It is effective against generalized tonic-clonic seizures in the maximal electroshock (MES) model and against myoclonic and absence-like seizures in the pentylenetetrazol (PTZ) model.[7][8] Perampanel also shows efficacy in the 6 Hz model, which is considered a model of therapy-resistant partial seizures.[7]

CompoundSeizure ModelSpeciesRoute of AdministrationEfficacy (ED50)Reference
Perampanel Maximal Electroshock (MES)MouseOral1.6 mg/kg[3]
Pentylenetetrazol (PTZ)MouseOral0.94 mg/kg[3]
6 Hz (32 mA)MouseOral~1.0 mg/kg[4]
Audiogenic (DBA/2J mice)MouseOral0.47 mg/kg[3]
This compound Pentylenetetrazol (PTZ)Mouse-Active[6]
Corneal KindlingMouse-Active[6]
Maximal Electroshock (MES)Mouse-Not Active[6]

Table 1: Preclinical Anticonvulsant Efficacy of Perampanel and this compound. ED50 represents the dose required to produce a therapeutic effect in 50% of the population. Data for this compound is qualitative ("Active") as specific ED50 values were not consistently reported in the reviewed literature for these specific models.

Clinical Efficacy of Perampanel in Partial-Onset Seizures

Perampanel is approved for the treatment of partial-onset seizures with or without secondary generalization in patients aged 12 years and older. Its clinical efficacy has been established in several large, randomized, double-blind, placebo-controlled Phase III trials.

These pivotal studies consistently demonstrated that adjunctive perampanel at doses of 4 mg, 8 mg, and 12 mg per day significantly reduced the frequency of partial-onset seizures compared to placebo.[9][10] The 50% responder rate, a key secondary endpoint, was also significantly higher in the perampanel-treated groups.

StudyTreatment GroupsNMedian % Change in Seizure Frequency (vs. Placebo)50% Responder Rate (vs. Placebo)Reference
Study 306 Perampanel 4 mg/day184-23.3%28.5% (vs. 17.9%)[11]
Perampanel 8 mg/day184-30.8%34.9% (vs. 17.9%)[11]
Study 304 Perampanel 8 mg/day130-26.3% (vs. -21.0%)37.6% (vs. 26.4%)[6]
Perampanel 12 mg/day128-34.5% (vs. -21.0%)36.1% (vs. 26.4%)[6]
Study 305 Perampanel 8 mg/day128-30.5% (vs. -9.7%)33.3% (vs. 14.7%)[10]
Perampanel 12 mg/day129-17.6% (vs. -9.7%)33.9% (vs. 14.7%)[10]

Table 2: Efficacy of Adjunctive Perampanel in Phase III Clinical Trials for Partial-Onset Seizures.

As of the current literature review, this compound is in the preclinical stage of development, and no clinical trial data is available.[12]

Experimental Protocols

Preclinical Seizure Models

A standardized set of preclinical models is used to evaluate the anticonvulsant potential of novel compounds. The following are brief descriptions of the methodologies for the key experiments cited.

cluster_MES Maximal Electroshock (MES) Test Workflow cluster_PTZ Pentylenetetrazol (PTZ) Test Workflow MES_Start Administer Test Compound (e.g., Perampanel) MES_Stim Apply Electrical Stimulus (Corneal Electrodes, 60 Hz) MES_Start->MES_Stim MES_Observe Observe for Tonic Hindlimb Extension MES_Stim->MES_Observe MES_Endpoint Endpoint: Abolition of Tonic Hindlimb Extension MES_Observe->MES_Endpoint PTZ_Start Administer Test Compound (e.g., Perampanel, this compound) PTZ_Inject Inject Pentylenetetrazol (PTZ) PTZ_Start->PTZ_Inject PTZ_Observe Observe for Clonic Seizures PTZ_Inject->PTZ_Observe PTZ_Endpoint Endpoint: Absence of Clonic Seizures PTZ_Observe->PTZ_Endpoint

Figure 2: Workflow for preclinical seizure models.
  • Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds that prevent the spread of seizures.

    • Animal Model: Typically adult male mice or rats.

    • Procedure: An electrical stimulus (e.g., 50-60 Hz) is delivered via corneal electrodes for a short duration (e.g., 0.2 seconds).[11]

    • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[11]

  • Pentylenetetrazol (PTZ) Seizure Test: This model is used to screen for compounds effective against myoclonic and absence seizures.

    • Animal Model: Mice or rats.

    • Procedure: A sub-convulsive dose of pentylenetetrazol, a GABA-A receptor antagonist, is administered subcutaneously or intraperitoneally.[13][14]

    • Endpoint: The presence or absence of generalized clonic seizures is observed for a defined period (e.g., 30 minutes).[13]

  • 6 Hz Seizure Test: This model is considered to represent therapy-resistant focal seizures.

    • Animal Model: Typically mice.

    • Procedure: A low-frequency (6 Hz) electrical stimulus is delivered for a longer duration (e.g., 3 seconds) via corneal electrodes.[7][15]

    • Endpoint: The animal is observed for seizure activity, including stun posture, forelimb clonus, and twitching of the vibrissae. Protection is defined as the absence of these behaviors.[7]

Perampanel Phase III Clinical Trial for Partial-Onset Seizures

The Phase III clinical trials for perampanel in partial-onset seizures followed a similar design.

cluster_ClinicalTrial Perampanel Phase III Trial Workflow (Partial-Onset Seizures) Screening Screening & Baseline Period (e.g., 6 weeks) Randomization Randomization (Placebo, Perampanel Doses) Screening->Randomization Titration Titration Phase (e.g., 6 weeks, gradual dose increase) Randomization->Titration Double-blind Maintenance Maintenance Phase (e.g., 13 weeks, stable dose) Titration->Maintenance FollowUp Follow-up Maintenance->FollowUp

Figure 3: Perampanel Phase III clinical trial workflow.
  • Patient Population: Patients aged 12 years and older with refractory partial-onset seizures despite treatment with one to three concomitant antiepileptic drugs.[6][10][11]

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[6][10][11]

  • Treatment Phases:

    • Baseline Phase: A 6-week period to establish baseline seizure frequency.[6][11]

    • Titration Phase: A 6-week period where the dose of perampanel or placebo was gradually increased.[6][11]

    • Maintenance Phase: A 13-week period where patients remained on their assigned stable dose.[6][11]

  • Primary Endpoints:

    • Median percent change in seizure frequency per 28 days from baseline.[6][11]

    • 50% responder rate (proportion of patients with a ≥50% reduction in seizure frequency).[6][11]

Summary and Future Directions

This compound and perampanel represent two distinct approaches to modulating AMPA receptor activity for the potential treatment of epilepsy. Perampanel, a non-selective antagonist, has demonstrated broad-spectrum preclinical efficacy and has been established as an effective adjunctive therapy for partial-onset seizures in clinical practice. Its broad mechanism of action, however, may contribute to dose-limiting side effects.

This compound, with its selective targeting of TARP γ-8-containing AMPA receptors, offers the promise of a more targeted therapy with a potentially improved safety and tolerability profile. Preclinical data supports its anticonvulsant activity, and notably, a lack of motor impairment at effective doses.

Further research, including head-to-head preclinical studies and the progression of this compound into clinical trials, will be crucial to fully elucidate the comparative efficacy and safety of these two compounds. The development of TARP-selective modulators like this compound represents an exciting advancement in the field of epilepsy therapeutics, with the potential to offer more precise and better-tolerated treatment options for patients.

References

JNJ-55511118: A Comparative Guide to its Selectivity for TARP-γ8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of JNJ-55511118's performance against other selective negative allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor auxiliary subunit, TARP-γ8. Experimental data is presented to validate its selectivity and functional effects.

Executive Summary

This compound is a high-affinity and selective negative modulator of AMPA receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). Exhibiting a greater than 1000-fold selectivity for TARP-γ8-containing AMPA receptors over other TARP subtypes, JNJ-555111118 presents a valuable tool for studying the specific roles of TARP-γ8 in neurological processes.[1][2] Its primary mechanism of action involves the partial disruption of the interaction between TARP-γ8 and the pore-forming GluA subunit of the AMPA receptor.[3] This guide compares this compound with other known TARP-γ8 selective modulators, LY-3130481 and JNJ-61432059, based on available binding affinity and functional data.

Data Presentation

Table 1: Comparative Binding Affinities of TARP-γ8 Selective Modulators
CompoundTargetBinding Affinity (Kᵢ)Alternative Potency Metric (pIC₅₀)Reference(s)
This compound AMPA Receptor containing TARP-γ826 nM-
LY-3130481AMPA Receptor containing TARP-γ8Not explicitly reported in the provided text-[4]
JNJ-61432059AMPA Receptor containing TARP-γ8Not explicitly reported in the provided text9.7 (for GluA1/γ-8)[5][6]
Table 2: Functional Comparison of this compound and LY-3130481 on AMPA Receptor Currents
ParameterThis compound (10 µM)LY-3130481 (10 µM)Reference(s)
Reduction in Resensitizationto 43.3 ± 9.4% of controlto 8.2 ± 2.1% of control[4]
Reduction in Steady-State Currentto 76.9 ± 3.6% of controlto 51.7 ± 2.6% of control[4]
Reduction in Peak Current Amplitudeto 94.5 ± 4.3% of controlto 93.6 ± 3.3% of control[4]
Effect on Rate of Desensitization EntryNo significant changeSlowed (115.6 ± 16.3% of control)[4]
Table 3: Selectivity Profile of this compound
Off-TargetBinding InhibitionReference(s)
Panel of 52 receptors, ion channels, and transporters<50%
5HT₂B Receptor78%
Melatonin Receptors57%
TARP-less AMPA ReceptorsMinimal activity
AMPA Receptors with other TARPs (e.g., γ2, γ4) or CNIH2Minimal activity (>1000-fold selectivity for γ8)[1][2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized procedure for recording AMPA receptor-mediated currents in heterologous expression systems or neurons to assess the effect of modulators like this compound.

1. Cell Preparation:

  • Plate human embryonic kidney (HEK) 293 cells or neurons on coverslips a few days prior to recording.[7]

  • For heterologous expression, transiently transfect cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1 or GluA2) and TARP-γ8.[3][8]

2. Solutions:

  • External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Buffer with 95% O₂ / 5% CO₂.[7][9]

  • Internal Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.[7]

3. Recording:

  • Place a coverslip with cells in the recording chamber and perfuse with aCSF at a rate of 1.5-2 mL/min.[7][9]

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[7]

  • Approach a cell with the recording pipette and apply gentle suction to form a high-resistance seal (GΩ seal).[7][9]

  • Rupture the cell membrane by applying further suction to achieve the whole-cell configuration.[10][11]

  • Clamp the cell at a holding potential of -60 to -70 mV to record glutamate-evoked currents.[7][9]

4. Data Acquisition and Analysis:

  • Apply glutamate (e.g., 10 mM) for a short duration (e.g., 2-5 seconds) to evoke a current.[4]

  • Co-apply the test compound (e.g., this compound) with glutamate to assess its modulatory effect.[4]

  • Measure various parameters of the current response, including peak amplitude, rate of desensitization, and steady-state current.[4]

Calcium Flux Assay

This protocol outlines a general method for measuring changes in intracellular calcium in response to AMPA receptor activation and its modulation.

1. Cell Preparation:

  • Plate cells (e.g., HEK293 cells stably expressing the target receptors) in a 96- or 384-well black-walled, clear-bottom microplate.[12]

  • For adherent cells, plate 40,000 to 80,000 cells per well in a 96-well plate and allow them to attach overnight.[12]

  • For non-adherent cells, use poly-D-lysine coated plates.[12]

2. Dye Loading:

  • Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8 or Indo-1).[12][13]

  • Remove the cell culture medium and add the dye-loading solution to each well.

  • Incubate the plate in the dark at 37°C for 45-60 minutes.[13][14]

3. Assay Procedure:

  • Place the plate in a fluorescence microplate reader (e.g., FLIPR™, FlexStation).[12][14]

  • Establish a baseline fluorescence reading.

  • Add the agonist (e.g., glutamate) to stimulate the AMPA receptors and initiate calcium influx.

  • To test for antagonism, pre-incubate the cells with the compound (e.g., this compound) before adding the agonist.

  • Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-8).[12]

4. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Analyze parameters such as peak fluorescence, time to peak, and area under the curve to quantify the effects of the test compounds.

Mandatory Visualization

TARP_gamma8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_Receptor AMPA Receptor (GluA1/2) Glutamate->AMPA_Receptor Binds TARP_gamma8 TARP-γ8 AMPA_Receptor->TARP_gamma8 Association Ion_Influx Na⁺/Ca²⁺ Influx AMPA_Receptor->Ion_Influx Opens Channel TARP_gamma8->AMPA_Receptor Modulates Gating & Trafficking JNJ55511118 This compound JNJ55511118->TARP_gamma8 Binds & Inhibits Depolarization Neuronal Depolarization & Excitatory Postsynaptic Potential Ion_Influx->Depolarization

Caption: TARP-γ8 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_selectivity Selectivity Profiling HTS High-Throughput Screening (e.g., Calcium Flux Assay) Binding_Assay Radioligand Binding Assay (Determine Ki) HTS->Binding_Assay Identify Hits Electrophysiology Patch-Clamp Electrophysiology (Functional Characterization) Binding_Assay->Electrophysiology Confirm Affinity TARP_Selectivity Test against other TARP subtypes (γ2, γ3, γ4) Electrophysiology->TARP_Selectivity Validate Functional Effect Off_Target_Screening Broad Off-Target Panel (Receptors, Ion Channels, etc.) TARP_Selectivity->Off_Target_Screening Confirm Subtype Selectivity Lead_Compound Lead Compound (e.g., this compound) Off_Target_Screening->Lead_Compound Establish Overall Selectivity Profile

Caption: Experimental workflow for validating the selectivity of a TARP-γ8 modulator.

References

JNJ-55511118: A Comparative Analysis of Cross-Reactivity with TARP Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional activity of JNJ-55511118 across various Transmembrane AMPA Receptor Regulatory Protein (TARP) isoforms. The data presented herein is intended to assist researchers in evaluating the selectivity and potential applications of this compound in studies related to AMPA receptor modulation.

This compound is a negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, demonstrating significant selectivity for receptors associated with the TARP γ-8 subunit.[1][2] This selectivity is attributed to specific amino acid residues within the TARP γ-8 protein, making this compound a valuable tool for investigating the role of TARP γ-8 in neurological processes.

Comparative Binding Affinity and Functional Activity

The following table summarizes the quantitative data on the interaction of this compound with AMPA receptors co-expressed with different TARP isoforms.

TARP IsoformAMPA Receptor SubunitAssay TypeMeasured ParameterValueSelectivity vs. γ-8Reference
TARP γ-8 GluA1o, GluA1i, GluA2i, GluA3o, GluA4oCalcium FluxIC507.41 - 38.02 nM-[1]
TARP γ-8 Not specifiedRadioligand BindingKi26 nM-
TARP γ-2 GluA1oCalcium FluxIC50>10 µM>1000-fold[1][3]
TARP γ-3 GluA1oCalcium FluxIC50>10 µM>1000-fold[1]
TARP γ-4 GluA1oCalcium FluxIC50>10 µM>1000-fold[1]
TARP γ-7 GluA1oCalcium FluxIC50>10 µM>1000-fold[1]

As the data indicates, this compound exhibits high potency for AMPA receptors containing the TARP γ-8 subunit, with IC50 values in the low nanomolar range.[1] In contrast, its activity against AMPA receptors associated with TARP isoforms γ-2, γ-3, γ-4, and γ-7 is significantly lower, with IC50 values exceeding 10 µM.[1] This demonstrates a selectivity of over 1000-fold for TARP γ-8-containing AMPA receptors.[3]

Mechanism of Action and Structural Basis of Selectivity

This compound functions as a negative allosteric modulator by partially disrupting the interaction between the TARP γ-8 subunit and the pore-forming AMPA receptor subunit.[4] This mechanism leads to a reduction in the glutamate-evoked currents mediated by these receptors.

The high selectivity of this compound for TARP γ-8 is conferred by two specific amino acid residues within the γ-8 isoform. Mutagenesis studies have shown that replacing these residues in TARP γ-8 with those found in other TARP isoforms abolishes the inhibitory effect of this compound. Conversely, introducing these specific γ-8 residues into TARP γ-2 renders the receptor sensitive to the compound.

Experimental Protocols

The data presented in this guide were primarily generated using calcium flux assays and radioligand binding studies.

Calcium Flux Assay
  • Cell Line: HEK293F cells were utilized for transient co-transfection of various AMPA receptor subunits (GluA1o, GluA1i, GluA2i, GluA3o, or GluA4o) and TARP isoforms (γ-2, γ-3, γ-4, γ-7, or γ-8).

  • Method: Transfected cells were loaded with a calcium-sensitive dye. The assay was initiated by the addition of glutamate, which activates the AMPA receptors and leads to calcium influx. The inhibitory effect of this compound was quantified by measuring the reduction in the glutamate-induced calcium flux at various concentrations of the compound. IC50 values were then calculated from the resulting concentration-response curves.[1]

Radioligand Binding Assay
  • Method: Competition binding experiments were performed using a radiolabeled ligand that binds to AMPA receptors. The ability of this compound to displace the radioligand from receptors co-expressed with TARP γ-8 was measured. The Ki value was determined from these competition binding curves, representing the binding affinity of this compound for the TARP γ-8-containing AMPA receptor complex.

Visualizing the this compound Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the general workflow of the experimental procedures used to determine its selectivity.

G cluster_pathway This compound Signaling Pathway Glutamate Glutamate AMPAR_TARP_g8 AMPAR + TARP γ-8 Glutamate->AMPAR_TARP_g8 Binds to Ion_Channel Ion Channel Opening AMPAR_TARP_g8->Ion_Channel Activates JNJ55511118 This compound JNJ55511118->AMPAR_TARP_g8 Inhibits Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation G cluster_workflow Experimental Workflow for Selectivity Profiling start Start transfection Co-transfect HEK293F cells (AMPAR + TARP isoform) start->transfection calcium_assay Calcium Flux Assay (Measure Glutamate-induced Ca2+ influx) transfection->calcium_assay data_analysis Analyze Concentration-Response (Calculate IC50) calcium_assay->data_analysis comparison Compare IC50 values across TARP isoforms data_analysis->comparison end End comparison->end

References

JNJ-55511118: A Comparative Analysis of its Effects in Wild-Type and TARP-γ8 Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-55511118 is a novel, selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). TARP-γ8 is an auxiliary subunit of AMPA receptors that is highly expressed in the hippocampus and other forebrain regions, playing a crucial role in receptor trafficking, localization, and channel gating.[1][2][3] Given the region-specific expression of TARP-γ8, this compound presents a promising therapeutic strategy for neurological disorders associated with hippocampal hyperexcitability, such as epilepsy, with potentially fewer side effects than non-selective AMPA receptor antagonists.[2] This guide provides a comparative overview of the effects of this compound in wild-type mice and TARP-γ8 knockout mice, supported by experimental data and detailed methodologies.

Mechanism of Action

This compound exerts its inhibitory effect by selectively binding to AMPA receptors associated with the TARP-γ8 subunit. This interaction reduces the single-channel conductance of the AMPA receptor, thereby diminishing glutamatergic neurotransmission in brain regions where TARP-γ8 is prevalent.[4] Studies have shown that the effects of this compound are absent in hippocampal neurons from TARP-γ8 knockout mice, confirming its selective mechanism of action.

cluster_wildtype Wild-Type Mouse cluster_knockout TARP-γ8 Knockout Mouse WT_JNJ This compound WT_AMPAR_TARP AMPAR + TARP-γ8 WT_JNJ->WT_AMPAR_TARP Binds to WT_Signal Reduced Glutamatergic Signaling WT_AMPAR_TARP->WT_Signal Leads to KO_JNJ This compound KO_AMPAR AMPAR (no TARP-γ8) KO_JNJ->KO_AMPAR No Binding KO_Signal Normal Glutamatergic Signaling KO_AMPAR->KO_Signal Maintains

Figure 1: this compound Mechanism of Action

Comparative Efficacy: Wild-Type vs. TARP-γ8 Knockout Mice

The selective action of this compound results in distinct behavioral and electrophysiological outcomes in wild-type mice compared to mice lacking the TARP-γ8 subunit.

Behavioral Effects

In wild-type mice, this compound has been shown to cause transient hyperlocomotion and a mild impairment in learning and memory at high receptor occupancy levels. These effects are anticipated to be absent in TARP-γ8 knockout mice due to the lack of the drug's target.

Behavioral AssayWild-Type + this compoundTARP-γ8 KO + this compoundReference
Locomotor Activity Transient HyperlocomotionNo significant change
Novel Object Recognition Mild ImpairmentNo significant impairment
Electrophysiological Effects

Electrophysiological recordings from hippocampal slices have demonstrated that this compound reduces AMPA receptor-mediated synaptic transmission in wild-type mice. This effect is absent in TARP-γ8 knockout mice, highlighting the compound's specificity.

Electrophysiological ParameterWild-Type + this compoundTARP-γ8 KO + this compoundReference
fEPSP Slope (Hippocampus) DecreasedNo significant change
Long-Term Potentiation (LTP) AttenuatedNo significant change

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.

Habituation Day 1: Habituation (10 min in empty arena) Training Day 2: Training (10 min with 2 identical objects) Habituation->Training Test Day 2: Test (10 min with 1 familiar and 1 novel object) Training->Test 2-hour interval

Figure 2: Novel Object Recognition Workflow

Procedure:

  • Habituation (Day 1): Each mouse is individually placed in an open-field arena (e.g., 40 cm x 40 cm x 40 cm) for 10 minutes to allow for exploration and adaptation to the new environment. The arena is empty during this phase.[5]

  • Training (Day 2): Two identical objects are placed in the arena. The mouse is placed in the center of the arena and allowed to explore the objects for 10 minutes. The time spent exploring each object is recorded.[5][6]

  • Test (Day 2): After a 2-hour retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 10 minutes. The time spent exploring the familiar and novel objects is recorded.[5]

Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Long-Term Potentiation (LTP) Measurement

LTP is a form of synaptic plasticity that is widely considered a cellular correlate of learning and memory.

Procedure:

  • Slice Preparation: Transverse hippocampal slices (e.g., 300-400 µm thick) are prepared from wild-type and TARP-γ8 knockout mice.

  • Recording: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.

  • Baseline: A stable baseline of fEPSPs is recorded for at least 20 minutes.

  • LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the potentiation of the synaptic response. This compound or vehicle is applied to the slices before and during the experiment to assess its effect on LTP.

Conclusion

The stark contrast in the effects of this compound between wild-type and TARP-γ8 knockout mice provides compelling evidence for its selective mechanism of action. This selectivity for TARP-γ8-containing AMPA receptors, which are enriched in the hippocampus, makes this compound a valuable research tool for dissecting the role of these specific receptor complexes in synaptic plasticity, learning, and memory. Furthermore, its targeted action holds significant promise for the development of novel therapeutics for neurological disorders with a more favorable side-effect profile compared to broader-spectrum AMPA receptor modulators.

References

A Comparative Guide to the Pharmacokinetic Profile of JNJ-55511118 and Similar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profile of JNJ-55511118, a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8), with other similar compounds. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering a consolidated view of available data to inform preclinical and clinical research strategies.

Introduction to TARP-γ8 Selective AMPA Receptor Modulators

AMPA receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system. The discovery of auxiliary proteins, such as TARPs, that modulate AMPA receptor function has opened new avenues for therapeutic intervention. TARP-γ8 is predominantly expressed in the hippocampus and other limbic structures, making it an attractive target for the development of drugs with improved side-effect profiles compared to non-selective AMPA receptor antagonists. This compound and similar compounds, such as LY3130481 and JNJ-56022486, represent a novel class of molecules that selectively target AMPA receptors associated with TARP-γ8.[1][2][3][4] These compounds have shown promise in preclinical models of epilepsy and other neurological disorders.[1][5][6]

Comparative Pharmacokinetic Profiles

While detailed head-to-head comparative pharmacokinetic data for these compounds are not extensively available in the public domain, this section summarizes the key reported pharmacokinetic characteristics.

CompoundChemical NameMechanism of ActionKey Pharmacokinetic Properties
This compound 5-[2-Chloro-6-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-benzimidazol-2-oneSelective negative modulator of AMPA receptors containing TARP-γ8.- Orally bioavailable and brain penetrant. - Achieves high receptor occupancy following oral administration.[5] - In mice, a 10 mg/kg oral dose results in >80% receptor occupancy at 1 hour, declining to 50% at 6 hours.[7] - Described as having "excellent pharmacokinetic properties".[5]
LY3130481 6-[(1S)-1-[1-[5-(2-hydroxyethoxy)-2-pyridyl]pyrazol-3-yl]ethyl]- 3H-1,3-benzothiazol-2-oneSelective antagonist of AMPA receptors containing TARP-γ8.[8][9]- Orally bioavailable.[10] - Displaced a radioligand specific for AMPA receptors associated with TARP γ-8 in rat brain.[11]
JNJ-56022486 Not specified in the provided results.Negative modulator of AMPA receptors.[12]- Limited publicly available pharmacokinetic data.

Signaling Pathway of TARP-γ8 Dependent AMPA Receptor Modulation

The mechanism of action for this compound and similar compounds involves the allosteric modulation of the AMPA receptor-TARP-γ8 complex. These compounds do not bind to the glutamate binding site but rather to a site on the TARP-γ8 protein, which in turn influences the function of the associated AMPA receptor. This selective modulation is believed to reduce the channel's ion flux in response to glutamate, thereby dampening excessive excitatory neurotransmission in brain regions where TARP-γ8 is expressed.

TARP-gamma8_AMPA_Receptor_Signaling Signaling Pathway of TARP-γ8 Dependent AMPA Receptor Modulation cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPAR AMPA Receptor (GluA Subunits) Glutamate->AMPAR Binds Ion_Channel Ion Channel (Closed) AMPAR->Ion_Channel Opens TARP-gamma8 TARP-γ8 TARP-gamma8->AMPAR Associates with & Modulates This compound This compound This compound->TARP-gamma8 Binds to (Negative Allosteric Modulation) This compound->Ion_Channel Inhibits Opening

Caption: Mechanism of this compound action on TARP-γ8 associated AMPA receptors.

Experimental Protocols for Pharmacokinetic Studies

The following outlines a general methodology for conducting in vivo pharmacokinetic studies of orally administered compounds in rodents, based on standard practices in the field.

1. Animal Models and Housing:

  • Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with ad libitum access to food and water.

2. Compound Formulation and Administration:

  • The test compound is typically formulated as a suspension or solution in a vehicle such as carboxymethylcellulose (CMC), polyethylene glycol (PEG), or other appropriate excipients.

  • The formulation is administered via oral gavage at a specified dose volume based on the animal's body weight.

3. Blood Sampling:

  • Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Common blood collection techniques include tail vein, submandibular vein, or retro-orbital sinus puncture for serial sampling, and cardiac puncture for terminal collection.

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Plasma Preparation and Sample Analysis:

  • Plasma is separated from whole blood by centrifugation.

  • The concentration of the compound in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

    • t1/2: Elimination half-life.

    • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Pharmacokinetic_Study_Workflow Experimental Workflow for a Rodent Pharmacokinetic Study Start Start Animal_Acclimation Animal Acclimation (e.g., Rats or Mice) Start->Animal_Acclimation Formulation Compound Formulation (e.g., in CMC) Animal_Acclimation->Formulation Dosing Oral Gavage Dosing Formulation->Dosing Blood_Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis (Quantification) Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2, F%) LCMS_Analysis->PK_Analysis End End PK_Analysis->End

Caption: A typical workflow for an in vivo pharmacokinetic study in rodents.

Conclusion

This compound and related TARP-γ8 selective AMPA receptor modulators represent a promising new class of therapeutic agents. The available data suggest that this compound possesses favorable pharmacokinetic properties, including oral bioavailability and brain penetration, leading to high receptor occupancy in preclinical models. While a direct quantitative comparison with similar compounds is limited by the availability of public data, the collective evidence supports the continued investigation of these molecules for the treatment of neurological disorders. Further studies are warranted to fully elucidate the comparative pharmacokinetic and pharmacodynamic profiles of these novel compounds.

References

A Comparative Guide to JNJ-55511118 and Other TARP γ-8 Selective AMPA Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo activity of JNJ-55511118, a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. This compound's performance is compared with other prominent TARP γ-8 selective NAMs, including LY3130481 (CERC-611) and JNJ-61432059. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant pathways and workflows to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to TARP γ-8 Selective AMPA Receptor Modulation

AMPA receptors are critical mediators of fast excitatory neurotransmission in the central nervous system. Their function is intricately regulated by auxiliary subunits, such as TARPs. TARP γ-8 is predominantly expressed in the forebrain, particularly the hippocampus, a region implicated in learning, memory, and epilepsy. This localized expression makes TARP γ-8 an attractive therapeutic target for neurological disorders, with the potential for regionally-selective AMPA receptor modulation and an improved side-effect profile compared to non-selective AMPA receptor antagonists. This compound, LY3130481, and JNJ-61432059 are at the forefront of research into TARP γ-8 selective NAMs.

In Vitro Activity: A Comparative Analysis

The primary in vitro effect of this compound and its counterparts is the selective inhibition of AMPA receptors co-assembled with the TARP γ-8 subunit. This is achieved by reducing the single-channel conductance of the receptor.[1][2]

Comparative Potency and Selectivity

The following table summarizes the available quantitative data on the in vitro potency and selectivity of this compound, LY3130481, and JNJ-61432059.

CompoundTargetAssay TypePotencySelectivityReference
This compound AMPA Receptor containing TARP-γ8Radioligand BindingKi = 26 nM>1000-fold selective for γ8-containing AMPARs. Minimal activity against other TARP-less AMPARs and AMPARs coexpressed with other TARPs.[1][3]
LY3130481 (CERC-611) Human GluA1-γ8Antagonist ActivityIC50 = 65 nM>100-fold selective versus AMPA receptors associated with other γ subunits or GluA subunits alone.[4][5]
JNJ-61432059 GluA1/γ-8Antagonist ActivitypIC50 = 9.7Selective for AMPAR associated with TARP γ-8.[6][7]

In Vivo Activity: Correlating In Vitro Selectivity with Preclinical Efficacy

The in vitro selectivity of these compounds translates to distinct in vivo pharmacological profiles, most notably anticonvulsant effects and a reduction in alcohol self-administration in rodent models.

Anticonvulsant Activity

All three compounds have demonstrated robust anticonvulsant properties in various preclinical models.

CompoundAnimal ModelSeizure TypeKey FindingsReference
This compound Rodent ModelsVariousStrong anticonvulsant effect.[8]
LY3130481 (CERC-611) Mice and RatsAcute and Chronic ModelsBroad-ranging anticonvulsant efficacy.[5]
JNJ-61432059 MiceCorneal Kindling and PTZRobust seizure protection.[6][9]
Alcohol Self-Administration

This compound has been shown to reduce chronic repetitive alcohol self-administration in male mice, suggesting a role for TARP γ-8-bound AMPA receptors in addiction-related behaviors.[10] This effect is achieved without causing significant motor impairment.

Mechanism of Action: A Shared Binding Modality

A key study has elucidated the binding mechanism of these three TARP γ-8 selective NAMs.[2][11] Despite their structural diversity, they share a common binding pose within a pocket on the TARP γ-8 subunit.

cluster_0 AMPA Receptor-TARP γ-8 Complex cluster_1 Binding Pocket AMPAR AMPAR (GluA Subunit) Ion_Flow Ion Flow (Na+, Ca2+) AMPAR->Ion_Flow Gating TARP_g8 TARP γ-8 TARP_g8->AMPAR Modulates BindingSite Drug Binding Site BindingSite->TARP_g8 NAM This compound LY3130481 JNJ-61432059 NAM->BindingSite Binds to TARP γ-8 NAM->Ion_Flow Inhibits

Mechanism of TARP γ-8 Selective NAMs

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Recording

Objective: To measure the effect of TARP γ-8 selective NAMs on AMPA receptor currents.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding AMPA receptor subunits (e.g., GluA1, GluA2) and a TARP subunit (e.g., γ-8, γ-2).

  • Electrophysiological Recording: Whole-cell or outside-out patch-clamp recordings are performed on transfected cells.

  • Drug Application: The test compound (e.g., this compound) is applied to the cells via the perfusion system.

  • Data Acquisition and Analysis: AMPA receptor-mediated currents are evoked by application of glutamate. The peak and steady-state current amplitudes, as well as the kinetics of desensitization and deactivation, are measured and compared in the presence and absence of the test compound.[12]

A HEK293 Cell Culture B Transfection with AMPAR and TARP cDNA A->B C Patch-Clamp Recording Setup B->C D Application of Glutamate (Control) C->D E Application of Glutamate + NAM (Test) C->E F Measure Current Amplitude & Kinetics D->F E->F G Data Analysis & Comparison F->G

Patch-Clamp Electrophysiology Workflow
In Vivo Pharmacology: Mouse Model of Alcohol Self-Administration

Objective: To assess the effect of TARP γ-8 selective NAMs on voluntary alcohol consumption.

Methodology:

  • Animal Model: Male C57BL/6J mice are used.

  • Operant Conditioning: Mice are trained to self-administer a sweetened alcohol solution in operant conditioning chambers. A control group is trained to self-administer a sucrose solution.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) at varying doses prior to the self-administration sessions.

  • Behavioral Measurement: The number of lever presses for the alcohol or sucrose solution is recorded as a measure of consumption.

  • Data Analysis: The effect of the drug on alcohol self-administration is compared to the vehicle control and the sucrose self-administration group.[10]

A Mouse Model (C57BL/6J) B Operant Training: Alcohol or Sucrose Self-Administration A->B C Drug Administration (e.g., this compound or Vehicle) B->C D Behavioral Testing in Operant Chambers C->D E Measure Lever Presses (Consumption) D->E F Statistical Analysis E->F

Alcohol Self-Administration Experimental Workflow

Conclusion

This compound, LY3130481, and JNJ-61432059 represent a promising class of compounds that selectively target AMPA receptors associated with the TARP γ-8 subunit. Their high in vitro potency and selectivity translate to significant in vivo efficacy in preclinical models of epilepsy and addiction, with a potentially favorable side-effect profile due to their regional selectivity in the brain. The shared mechanism of action, involving binding to a specific pocket on the TARP γ-8 subunit, provides a clear rationale for their pharmacological effects. Further comparative studies are warranted to fully delineate the subtle differences in their pharmacological profiles and to determine their full therapeutic potential. This guide provides a foundational comparison to aid researchers in the selection and evaluation of these important research tools.

References

Safety Operating Guide

Proper Disposal Procedures for JNJ-55511118: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling JNJ-55511118 must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While specific institutional and local regulations must be followed, this guide provides essential information on the operational and disposal plans for this potent and selective AMPA receptor modulator.

Core Principle: Consult the Safety Data Sheet (SDS)

Before handling or disposing of this compound, it is imperative to consult the official Safety Data Sheet provided by the manufacturer. The SDS contains detailed information regarding the compound's hazards, handling, storage, and disposal. Section 13 of the SDS is specifically dedicated to disposal considerations and will provide the most accurate and compliant procedures.

General Disposal Guidelines for Chemical Waste

In the absence of a readily available SDS for this compound, general best practices for the disposal of chemical research compounds should be strictly followed. These procedures are designed to minimize risk to personnel and the environment.

Waste Identification and Segregation:

  • Categorization: this compound waste should be classified as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams such as regular trash, biohazardous waste, or radioactive waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containers: Use only approved, properly labeled, and sealed waste containers. The container should be compatible with the chemical properties of this compound and any solvents used.

Spill Management:

In the event of a spill, immediate action is crucial.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Protect: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat.

  • Contain: For small spills, use an absorbent material to contain the substance. For larger spills, follow your institution's specific spill response protocol.

  • Clean: Clean the affected area thoroughly.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.

Experimental Protocols for Disposal

Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available and would be detailed in the manufacturer's SDS. It is not recommended to attempt to neutralize the compound without explicit instructions from a reliable source.

Quantitative Data

Quantitative data regarding disposal, such as concentration limits for drain disposal or specific reporting quantities, are legally defined and will be available in the Safety Data Sheet and local regulations.

Data PointValueSource
EPA Hazardous Waste Code To be determined from SDSSafety Data Sheet
Reportable Quantity (RQ) To be determined from SDSSafety Data Sheet
Permissible Exposure Limits (PEL) Not Established-

Disposal Workflow

The following diagram illustrates a logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_preparation Preparation & Handling cluster_waste_generation Waste Generation & Collection cluster_disposal Disposal & Documentation cluster_spill Spill Response start Start: this compound Handling sds Consult Safety Data Sheet (SDS) for specific instructions start->sds ppe Wear appropriate Personal Protective Equipment (PPE) sds->ppe waste_gen Generate this compound Waste (unused material, contaminated items) ppe->waste_gen container Select designated, labeled, and sealed hazardous waste container waste_gen->container spill Spill Occurs waste_gen->spill segregate Segregate from other waste streams container->segregate storage Store waste container in a designated, secure area segregate->storage pickup Arrange for pickup by institutional Environmental Health & Safety (EHS) storage->pickup documentation Complete all required waste disposal documentation pickup->documentation end End: Proper Disposal Complete documentation->end spill_response Follow Institutional Spill Response Protocol spill->spill_response spill_response->container

Caption: Logical workflow for the safe disposal of this compound.

Essential Safety and Handling Guidance for JNJ-55511118

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for JNJ-55511118 is not publicly available. This guidance is based on general safety protocols for handling research chemicals of unknown toxicity. Researchers must consult the complete Safety Data Sheet, which is typically provided by the supplier upon purchase, and conduct a thorough risk assessment before handling this compound. The information herein is intended to supplement, not replace, formal laboratory safety training and institutional protocols.

This compound is a potent and selective negative modulator of AMPA receptors containing the TARP-γ8 subunit, intended for laboratory research use only.[1] Due to its pharmacological activity and the lack of comprehensive public safety data, it should be handled with caution, assuming it is potentially hazardous.

Personal Protective Equipment (PPE)

A risk-based approach is crucial for selecting the appropriate level of personal protective equipment. The following table summarizes recommended PPE for various laboratory tasks involving this compound.

Task Engineering Controls Gloves Eye Protection Lab Coat Respiratory Protection
Storage and Inspection General laboratory ventilationNitrile or neoprene glovesSafety glassesStandard lab coatNot generally required
Weighing and Aliquoting (Solid) Chemical fume hood or ventilated balance enclosureDouble-gloving with nitrile or neoprene glovesSafety goggles or face shieldStandard lab coatRecommended if not in a contained enclosure
Solution Preparation and Handling Chemical fume hoodDouble-gloving with nitrile or neoprene glovesSafety goggles or face shieldStandard lab coatNot generally required within a fume hood
In vitro / In vivo Administration Chemical fume hood or biological safety cabinetDouble-gloving with nitrile or neoprene glovesSafety goggles or face shieldStandard lab coatAs determined by risk assessment
Spill Cleanup See Spill Management ProtocolChemical-resistant gloves (e.g., nitrile, neoprene)Safety goggles and face shieldDisposable gown or coverallsAir-purifying respirator with appropriate cartridges

Operational and Disposal Plans

Adherence to a strict operational workflow is essential to minimize exposure and ensure safety. The following provides a step-by-step guide for handling this compound from receipt to disposal.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage container should be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.

Handling and Experimental Procedures:

  • All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.

  • Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.

  • Wash hands thoroughly after handling, even if gloves were worn.

Waste Disposal:

  • All waste materials contaminated with this compound, including empty containers, disposable gloves, and contaminated labware, should be considered hazardous waste.

  • Segregate waste into clearly labeled, sealed containers.

  • Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.

Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • For small spills of solid material, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled waste container.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area and decontaminate the spill surface.

Visualized Workflows

The following diagrams illustrate the standard operational procedure for handling this compound and the decision-making process for PPE selection.

SOP_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Receive_Compound Receive & Inspect Compound Select_PPE->Receive_Compound Store_Compound Store in Designated Area Receive_Compound->Store_Compound Weigh_Aliquot Weigh/Aliquot in Fume Hood Store_Compound->Weigh_Aliquot Prepare_Solution Prepare Solution in Fume Hood Weigh_Aliquot->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Work Area & Equipment Perform_Experiment->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste per Regulations Segregate_Waste->Dispose_Waste Remove_PPE Remove & Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Standard Operational Procedure for Handling this compound.

PPE_Decision_Tree Start Start: Task with this compound Is_Solid Handling solid compound? Start->Is_Solid In_Hood Working in a fume hood? Is_Solid->In_Hood Yes High_Concentration High concentration solution? Is_Solid->High_Concentration No (Solution) Enhanced_PPE Enhanced PPE: Double Gloves, Goggles/Face Shield In_Hood->Enhanced_PPE Yes Respiratory_Protection Consider Respiratory Protection In_Hood->Respiratory_Protection No Standard_PPE Standard PPE: Lab Coat, Gloves, Safety Glasses High_Concentration->Standard_PPE No (Dilute) High_Concentration->Enhanced_PPE Yes

Decision Tree for Selecting Appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-55511118
Reactant of Route 2
Reactant of Route 2
JNJ-55511118

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.